Chitin synthase inhibitor 13
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H19N5O5S |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide |
InChI |
InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+ |
Clé InChI |
HVBITJXHJATQKU-BQYQJAHWSA-N |
SMILES isomérique |
C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
SMILES canonique |
C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Chitin Synthase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a novel antifungal agent. The document details its biochemical and cellular effects, presents quantitative data on its efficacy, and outlines the experimental protocols used for its characterization.
Core Concepts: Targeting Fungal Cell Wall Integrity
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Chitin synthases are the enzymes responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. As chitin is absent in mammals, these enzymes are attractive targets for the development of selective antifungal therapies.
Chitin Synthase Inhibitor 13 (also referred to as compound 12g in the primary literature) is a novel spiro-quinazolinone derivative designed to disrupt fungal cell wall integrity by inhibiting chitin synthesis.[1]
Mechanism of Action of this compound
Biochemical Mechanism: Non-Competitive Inhibition
CSI 13 acts as a non-competitive inhibitor of chitin synthase.[1] This means it binds to an allosteric site on the enzyme, distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without affecting substrate binding. The non-competitive nature of inhibition suggests that increasing the concentration of the natural substrate will not overcome the inhibitory effect of CSI 13.[2]
The half-maximal inhibitory concentration (IC50) of this compound against chitin synthase from Saitozyma albicans has been determined to be 106.7 ± 14.2 μM .[1]
Cellular Effects: Disruption of Cell Wall Synthesis and Synergistic Antifungal Activity
The primary cellular effect of this compound is the disruption of fungal cell wall synthesis. This was confirmed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) rescued fungal cells from the effects of the inhibitor, indicating that the cell wall is the primary target.[1]
CSI 13 exhibits broad-spectrum antifungal activity against a range of pathogenic fungi.[1] Furthermore, it demonstrates synergistic or additive effects when used in combination with other antifungal drugs, such as fluconazole (B54011) and polyoxin (B77205) B.[1] This suggests that CSI 13 can be a valuable component of combination therapies, potentially lowering the required dosage of other antifungals and combating drug resistance.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory and antifungal activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | Source Organism | IC50 (μM) | Inhibition Type | Reference |
| This compound (12g) | Chitin Synthase | Saitozyma albicans | 106.7 ± 14.2 | Non-competitive | [1] |
| Polyoxin B (Control) | Chitin Synthase | Saitozyma albicans | 93.5 ± 11.1 | Competitive | [1] |
Table 2: In Vitro Antifungal Activity of this compound (MIC, μg/mL)
| Compound | Candida albicans (SC5314) | Cryptococcus neoformans (H99) | Aspergillus fumigatus (Af293) | Candida albicans (Fluconazole-resistant) | Reference |
| This compound (12g) | 8 | 16 | 16 | 16 | [1] |
| Fluconazole (Control) | 0.5 | 8 | >64 | 64 | [1] |
| Polyoxin B (Control) | 32 | 64 | >64 | 32 | [1] |
Table 3: Synergistic Effects of this compound with Fluconazole against Candida albicans (SC5314)
| Drug Combination | FIC Index (FICI) | Interpretation | Reference |
| CSI 13 + Fluconazole | 0.5 | Synergistic | [1] |
| CSI 13 + Polyoxin B | 0.75 | Additive | [1] |
FIC Index: ≤ 0.5 indicates synergy; > 0.5 to < 4 indicates an additive or indifferent effect; ≥ 4 indicates antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)
This assay measures the amount of chitin synthesized by crude enzyme extracts in the presence of the inhibitor. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and quantified colorimetrically.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Crude chitin synthase extract from Saitozyma albicans
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1-2 hours at room temperature.
-
Enzyme Reaction:
-
Add reaction buffer to each well.
-
Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Add the crude chitin synthase enzyme extract to all wells.
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate for 1-2 hours at 30°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate to each well and incubate for 30 minutes at 30°C.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
This compound
-
Control antifungal agents (Fluconazole, Polyoxin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension.
-
Serial Dilution: Prepare serial twofold dilutions of this compound and control drugs in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Fungal strain (Candida albicans)
-
Culture medium
-
This compound
-
Fluconazole or Polyoxin B
Procedure:
-
Plate Setup: Prepare a checkerboard pattern by serially diluting this compound horizontally and the second antifungal agent vertically in the microtiter plate.
-
Inoculation: Add the fungal inoculum to all wells.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Sorbitol Protection Assay
This assay determines if an antifungal compound targets the fungal cell wall.
Materials:
-
96-well microtiter plates
-
Fungal strain
-
Culture medium
-
Culture medium supplemented with 0.8 M sorbitol
-
This compound
Procedure:
-
MIC Determination: Perform the broth microdilution assay for this compound in parallel using both standard culture medium and medium supplemented with sorbitol.
-
Interpretation: A significant increase (typically ≥4-fold) in the MIC in the presence of sorbitol indicates that the compound's primary target is the cell wall.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Chitin Biosynthesis Pathway and Inhibition by CSI 13.
Caption: Experimental Workflow for Characterizing CSI 13.
Caption: Logical Relationship of Non-Competitive Inhibition.
References
Unveiling Chitin Synthase Inhibitor 13: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Chitin (B13524) Synthase Inhibitor 13, a novel compound identified as a potent, non-competitive inhibitor of chitin synthase with significant antifungal properties. This document details the quantitative data, experimental protocols, and the underlying scientific rationale for its development, offering a comprehensive resource for researchers in mycology, agrochemicals, and antifungal drug discovery.
Quantitative Biological Data
The inhibitory activity of Chitin Synthase Inhibitor 13 and its analogs has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) against chitin synthase and the antifungal efficacy against various fungal species.
| Compound ID | Target Enzyme | IC50 (µM) | Fungal Species | Antifungal Activity/Growth Inhibition | Reference |
| This compound (compound 12g) | Chitin synthase | 106.7 | Not specified in this context | Broad-spectrum antifungal activity | [1][2] |
| Compound 13 | Chitin synthase | 64.5 | Fusarium graminearum, Botrytis cinerea, Colletotrichum lagenarium | Exhibited antifungal activities | [3][4][5] |
| Compound 8 | Chitin synthase | Not specified | Fusarium graminearum | 58.9% ± 3.0% growth inhibition at 100 µg/mL | [3] |
| Polyoxin B (control) | Chitin synthase | Not specified | Fusarium graminearum | 57.4% ± 2.5% growth inhibition at 100 µg/mL | [3] |
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies are outlined below.
Chitin Synthase Inhibition Assay
This protocol details the in vitro assay used to determine the inhibitory effect of the compounds on chitin synthase activity.
Source Organism for Enzyme: Yeast (Saccharomyces cerevisiae)[3]
Protocol:
-
Yeast Cell Culture: Saccharomyces cerevisiae cells were grown overnight in Yeast Extract Peptone Dextrose (YPD) media at 30°C.[3]
-
Cell Harvesting: The yeast cells were harvested by centrifugation at 1500 x g for 10 minutes.[3]
-
Cell Lysis: The harvested cells were disrupted by grinding with glass beads in liquid nitrogen to obtain cell extracts.[3]
-
Trypsin Digestion: The cell extracts were treated with 0.08 mg/mL trypsin at 30°C for 30 minutes to activate the chitin synthase.[3]
-
Trypsin Inhibition: The digestion was stopped by adding 0.12 mg/mL of soybean trypsin inhibitor.[3]
-
Assay Preparation:
-
Reaction Mixture: The following components were added to each well of the WGA-coated plate:
-
Incubation: The plates were incubated on a shaker at 30°C for 3 hours.[3]
-
Detection: The amount of synthesized chitin, captured by the WGA-coated plate, is quantified to determine the enzyme activity and the inhibitory effect of the compounds.
Visualizing the Scientific Process
To better illustrate the logical and experimental flow of the research leading to the identification of this compound, the following diagrams have been generated using Graphviz.
Discovery Workflow
This diagram outlines the sequential steps taken from the initial concept to the identification and evaluation of the lead compound.
Chitin Synthesis and Inhibition Pathway
This diagram illustrates the biochemical pathway of chitin synthesis and the point of intervention by this compound.
Conclusion
This compound represents a promising lead compound for the development of novel antifungal agents. Its non-competitive mechanism of action against a well-validated fungal-specific target makes it an attractive candidate for further optimization and preclinical development. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development efforts in this area. The visual representations of the discovery workflow and the mechanism of inhibition provide a clear and concise summary of the key scientific concepts.
References
Chitin Synthase Inhibitor 13: A Non-Competitive Inhibitor for Fungal Pathogen Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapies with unique mechanisms of action. The fungal cell wall, a structure absent in mammals, presents a prime target for selective toxicity. Chitin (B13524), a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential component of the fungal cell wall, providing structural integrity. The enzyme responsible for its synthesis, chitin synthase (CHS), is therefore an attractive target for the development of new antifungal agents. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel, non-competitive inhibitor of this crucial enzyme.
Core Concepts: Chitin Synthesis and its Inhibition
Chitin synthesis is a vital process for fungal viability, making it a key target for antifungal drug discovery. Chitin synthases are membrane-bound enzymes that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). Inhibition of this process disrupts cell wall formation, leading to osmotic instability and fungal cell death.
Inhibitors of chitin synthase can be broadly classified based on their mechanism of action. Competitive inhibitors typically mimic the structure of the substrate (UDP-GlcNAc) and compete for binding at the enzyme's active site. In contrast, non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.
This compound (CSI-13)
This compound, also identified as compound 12g in the primary literature, is a novel small molecule belonging to the spiro-quinazolinone class of compounds. It has been identified as a potent, non-competitive inhibitor of chitin synthase and exhibits broad-spectrum antifungal activity.
Quantitative Data
The inhibitory activity of CSI-13 against chitin synthase has been quantitatively characterized, providing key insights into its potency and mechanism.
| Parameter | Value | Description | Reference |
| IC50 | 106.7 µM | The half-maximal inhibitory concentration, indicating the concentration of CSI-13 required to inhibit 50% of the chitin synthase activity in vitro. | [1][2] |
| Inhibition Type | Non-competitive | The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity but not its substrate binding. | [1][2] |
Experimental Protocols
The characterization of CSI-13 as a non-competitive inhibitor involved specific and rigorous experimental methodologies. The following sections detail the key protocols employed.
In Vitro Chitin Synthase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on chitin synthase activity.
1. Enzyme Preparation:
-
A crude preparation of chitin synthase is obtained from a relevant fungal species (e.g., Sclerotinia sclerotiorum).
-
Fungal mycelia are cultured in a suitable liquid medium and harvested.
-
The cells are mechanically disrupted (e.g., grinding in liquid nitrogen) to release intracellular contents.
-
The cell lysate is treated with trypsin to activate the zymogenic form of chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.
-
The mixture is centrifuged, and the supernatant containing the crude enzyme extract is collected and stored.
2. Assay Procedure:
-
The assay is typically performed in a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin.
-
The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetyl-D-[3H]glucosamine, and the test compound (CSI-13) at various concentrations.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the wells are washed to remove unincorporated substrate.
-
The amount of radiolabeled chitin bound to the WGA-coated plate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the wells containing the inhibitor to the control wells without the inhibitor.
3. Determination of IC50:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetic Analysis for Determining Inhibition Type
To elucidate the mechanism of inhibition, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.
1. Experimental Setup:
-
The chitin synthase assay is performed as described above.
-
A matrix of experiments is set up with varying concentrations of the substrate (UDP-GlcNAc) and a fixed concentration of the inhibitor (CSI-13). This is repeated for several fixed inhibitor concentrations.
2. Data Analysis:
-
The initial reaction velocities (v) are determined for each combination of substrate and inhibitor concentrations.
-
The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]), where [S] is the substrate concentration.
-
Interpretation for Non-Competitive Inhibition: In the presence of a non-competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km). This indicates that the inhibitor reduces the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km), a hallmark of non-competitive inhibition.[3]
Visualizations
Signaling Pathway and Inhibition
The synthesis of chitin is a critical downstream event in signaling pathways that regulate fungal cell wall integrity. While CSI-13 acts directly on the enzyme, understanding the upstream regulation provides context for its biological impact.
References
- 1. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Chitin Synthase Inhibitor 13: A Technical Guide to Fungal Cell Wall Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, an essential structure absent in mammals, presents a prime target for selective antifungal drug development. Chitin (B13524), a critical polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS), making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase. We will explore its mechanism of action, quantitative efficacy against pathogenic fungi, detailed experimental protocols for its evaluation, and the downstream effects on fungal cell wall integrity.
Introduction: The Fungal Cell Wall and Chitin Synthesis
The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. It is primarily composed of polysaccharides, with chitin and β-glucans forming the structural backbone. Chitin, a long-chain polymer of N-acetylglucosamine, provides rigidity and strength to the cell wall. The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs), which are integral membrane proteins. Due to the absence of chitin and chitin synthases in humans, these enzymes are highly attractive targets for the development of selective antifungal therapies.
This compound (CSI-13): A Novel Spiro-quinazolinone Derivative
This compound, also identified as compound 12g, is a novel spiro-quinazolinone derivative that has demonstrated significant potential as a fungal chitin synthase inhibitor.[1]
Mechanism of Action
Enzymatic kinetic studies have revealed that CSI-13 acts as a non-competitive inhibitor of chitin synthase.[1] This mode of action is significant as it indicates that the inhibitor does not compete with the substrate (UDP-N-acetylglucosamine) for binding to the active site of the enzyme. Instead, it likely binds to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency. Molecular docking studies suggest that compound 12g forms multiple hydrogen bond interactions with chitin synthase, contributing to its binding affinity and inhibitory activity.[1]
Quantitative Data on Antifungal Activity
The efficacy of CSI-13 has been quantified through both enzymatic and antifungal susceptibility testing.
In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) of CSI-13 against chitin synthase has been determined, providing a measure of its potency at the enzymatic level.
| Inhibitor | Target Enzyme | IC50 (μM) | Mode of Inhibition | Reference |
| This compound (compound 12g) | Chitin Synthase | 106.7 ± 14.2 | Non-competitive | [1] |
| Polyoxin (B77205) B (Reference) | Chitin Synthase | 93.5 ± 11.1 | Competitive | [1] |
In Vitro Antifungal Susceptibility
CSI-13 has demonstrated broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth, are summarized below.
| Fungal Strain | CSI-13 (compound 12g) MIC (μg/mL) | Fluconazole (B54011) (Reference) MIC (μg/mL) | Polyoxin B (Reference) MIC (μg/mL) | Reference |
| Candida albicans | 8 | 8 | 32 | [1] |
| Cryptococcus neoformans | 4 | 4 | 16 | [1] |
| Aspergillus fumigatus | 4 | 4 | 16 | [1] |
| Aspergillus flavus | 8 | 8 | 32 | [1] |
Furthermore, CSI-13 has shown potent activity against drug-resistant fungal variants, with MIC values ranging from 4 to 32 μg/mL against fluconazole- and micafungin-resistant strains, where the reference drugs had MIC values above 256 μg/mL.[1]
Synergistic Interactions
Drug combination studies have indicated that CSI-13 exhibits synergistic or additive effects when combined with the commonly used antifungal agent fluconazole and another chitin synthase inhibitor, polyoxin B.[1] This suggests its potential for use in combination therapies to enhance efficacy and combat resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols for evaluating the activity of this compound.
Chitin Synthase Inhibition Assay (Non-Radioactive Method)
This assay quantifies the in vitro inhibitory effect of CSI-13 on chitin synthase activity. The protocol is adapted from methods used for evaluating novel chitin synthase inhibitors.
4.1.1. Preparation of Crude Chitin Synthase from Sclerotinia sclerotiorum
-
Fungal Culture: Inoculate Sclerotinia sclerotiorum mycelium into Potato Dextrose Broth (PDB) and culture at 23°C for 36 hours.
-
Harvesting Mycelia: Collect the fungal mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Cell Lysis: Wash the mycelia twice with sterile ultrapure water, then freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Resuspend the powdered mycelia in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Zymogen Activation: To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.
-
Stopping Trypsin Digestion: Stop the reaction by adding soybean trypsin inhibitor (e.g., 120 µg/mL).
-
Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C. The resulting supernatant contains the crude chitin synthase enzyme solution. Store at -20°C until use.
4.1.2. Inhibition Assay Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.
-
Washing and Blocking: Wash the plate three times with ultrapure water. Block the wells with a solution of Bovine Serum Albumin (BSA) (e.g., 20 mg/mL in 50 mM Tris-HCl, pH 7.5) for 1-3 hours at room temperature to prevent non-specific binding.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.
-
Inhibitor Addition: Add serial dilutions of CSI-13 (dissolved in a suitable solvent like DMSO) to the test wells. Add solvent alone to the control wells.
-
Enzyme Reaction: Initiate the reaction by adding the crude enzyme extract to each well.
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Detection of Synthesized Chitin:
-
Wash the plate six times with ultrapure water to remove unbound substrate and enzyme.
-
Add WGA conjugated to horseradish peroxidase (WGA-HRP) solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate again six times with ultrapure water.
-
Add a chromogenic substrate solution (e.g., TMB) and monitor color development.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 450 nm after stopping the reaction). A decrease in OD indicates inhibition of chitin synthase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of CSI-13 against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol with modifications.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar (B569324) plates.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of CSI-13 in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control.
-
Sorbitol Protection Assay
This assay helps to confirm that the antifungal activity of CSI-13 is due to its effect on the cell wall.
-
Perform the antifungal susceptibility testing as described in section 4.2 in two parallel sets of microtiter plates.
-
In one set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.
-
Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.
Signaling Pathways and Fungal Cell Wall Disruption
Inhibition of chitin synthesis by CSI-13 induces significant stress on the fungal cell wall. This stress triggers a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade in fungi that is activated in response to cell wall damage. Its primary function is to coordinate a transcriptional and cellular response to repair the cell wall and maintain cellular integrity.
Caption: The inhibitory action of CSI-13 on chitin synthase leads to cell wall stress, activating the CWI signaling pathway as a compensatory response.
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a distinct, non-competitive mechanism of action against a crucial fungal enzyme. Its broad-spectrum activity, including efficacy against drug-resistant strains, and its potential for synergistic interactions highlight its therapeutic potential. The detailed experimental protocols provided in this guide will facilitate further research and development of CSI-13 and related compounds.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the performance of CSI-13 in animal models of fungal infections.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion of the compound.
-
Lead optimization: Synthesizing and evaluating analogs of CSI-13 to improve potency, selectivity, and drug-like properties.
-
Elucidation of the CWI pathway response: A deeper understanding of the fungal compensatory mechanisms will be crucial for overcoming potential resistance and optimizing therapeutic strategies.
The continued exploration of novel chitin synthase inhibitors like CSI-13 is a critical endeavor in the fight against life-threatening fungal diseases.
References
Unveiling the Antifungal Potential of Chitin Synthase Inhibitor 13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chitin (B13524) Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase, has emerged as a promising broad-spectrum antifungal agent. This technical guide provides a comprehensive analysis of its antifungal spectrum, mechanism of action, and the experimental protocols utilized for its evaluation. The data presented is derived from the study by Du et al., who identified CSI-13 as compound 12g in their research on novel spiro-quinazolinone derivatives.
Quantitative Antifungal Spectrum of CSI-13
The in vitro antifungal activity of Chitin Synthase Inhibitor 13 (CSI-13) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal pathogens. The results, summarized below, demonstrate its potent and broad-spectrum efficacy, including activity against drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of CSI-13 Against Various Fungal Strains
| Fungal Strain | CSI-13 (µg/mL) | Polyoxin B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 8 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 8 | 16 | 8 |
| Cryptococcus neoformans (ATCC 90113) | 4 | 8 | 4 |
| Aspergillus flavus (ATCC 90906) | 8 | 16 | 8 |
Table 2: Antifungal Activity of CSI-13 Against Drug-Resistant Fungal Strains
| Fungal Strain | CSI-13 (µg/mL) | Polyoxin B (µg/mL) | Fluconazole (µg/mL) |
| Fluconazole-resistant C. albicans | 8 | >256 | >256 |
| Micafungin-resistant C. albicans | 4 | 8 | 4 |
Mechanism of Action: Targeting Fungal Cell Wall Integrity
CSI-13 exerts its antifungal effect by non-competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.
The following diagram illustrates the proposed signaling pathway affected by CSI-13. By inhibiting chitin synthase, CSI-13 disrupts the cell wall integrity pathway, a critical signaling cascade for fungal survival and response to cell wall stress.
An In-depth Technical Guide to the Target Enzyme Binding Site of Chitin Synthase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524) synthase (CHS) is an essential enzyme in fungi, responsible for the synthesis of chitin, a vital component of the fungal cell wall. Its absence in humans makes it an attractive target for the development of novel antifungal agents. Chitin Synthase Inhibitor 13 (CSI-13), also identified as compound 12g, is a novel, non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the current understanding of the binding site of CSI-13 on its target enzyme, chitin synthase. It includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and a discussion of the relevant signaling pathways.
Introduction to Chitin Synthase and its Inhibition
Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall. Chitin synthases are transmembrane enzymes that catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] Fungi possess multiple classes of chitin synthase enzymes, each with specific roles in cell division, hyphal growth, and cell wall maintenance.[2][3]
Inhibition of chitin synthase disrupts the fungal cell wall, leading to osmotic instability and cell death. Inhibitors of this enzyme are broadly classified as competitive or non-competitive. Competitive inhibitors, such as the well-studied polyoxins and nikkomycins, bind to the active site of the enzyme, competing with the natural substrate UDP-GlcNAc.[4] Non-competitive inhibitors, like CSI-13, bind to an allosteric site, a location on the enzyme distinct from the active site.[5] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.[5]
This compound (CSI-13): A Non-Competitive Inhibitor
CSI-13 is a spiro-quinazolinone derivative that has been identified as a non-competitive inhibitor of chitin synthase.[6] This mode of inhibition means that CSI-13 can bind to the enzyme regardless of whether the substrate is bound, and it reduces the maximum rate of the enzymatic reaction (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km).
Quantitative Data
The inhibitory activity of CSI-13 and other relevant non-competitive inhibitors against chitin synthase is summarized in the table below. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |
| This compound (Compound 12g) | Chitin Synthase | 106.7 ± 14.2 μM | Not Reported | Non-competitive | [6] |
| Compound 12d | Chitin Synthase | 116.7 ± 19.6 μM | Not Reported | Not Reported | [6] |
| Compound 12j | Chitin Synthase | 102.3 ± 9.6 μM | Not Reported | Not Reported | [6] |
| Compound 12l | Chitin Synthase | 122.7 ± 22.2 μM | Not Reported | Not Reported | [6] |
| Compound 12m | Chitin Synthase | 136.8 ± 12.4 μM | Not Reported | Not Reported | [6] |
| RO-09-3024 | Candida albicans Chs1 | 0.14 nM | Not Reported | Non-competitive | [7] |
| IMB-D10 | Chs1 | 17.46 ± 3.39 µg/mL | Not Reported | Not Reported | [8] |
| IMB-D10 | Chs2 | 3.51 ± 1.35 µg/mL | Not Reported | Not Reported | [8] |
| IMB-D10 | Chs3 | 13.08 ± 2.08 µg/mL | Not Reported | Not Reported | [8] |
| IMB-F4 | Chs2 | 8.546 ± 1.42 µg/mL | Not Reported | Selective | [8] |
| IMB-F4 | Chs3 | 2.963 ± 1.42 µg/mL | Not Reported | Selective | [8] |
The Putative Binding Site of CSI-13
Direct structural evidence from techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) for a non-competitive inhibitor bound to chitin synthase is currently unavailable. However, molecular docking studies have provided a putative binding model for CSI-13 within the chitin synthase enzyme.[6]
Molecular Docking Insights
A molecular docking study on compound 12g (CSI-13) suggests that it binds to a site distinct from the substrate-binding pocket.[6] The proposed binding site is an allosteric pocket, and the interaction is stabilized by multiple hydrogen bonds.[6] This binding is hypothesized to induce a conformational change that inhibits the enzyme's catalytic activity.[6]
It is crucial to emphasize that this binding model is predictive and awaits experimental validation through structural biology studies.
Experimental Protocols
Characterizing the inhibitory activity of a compound like CSI-13 requires robust and reproducible experimental assays. The following sections detail the methodologies for determining the inhibitory potency and mechanism of action.
Non-Radioactive Chitin Synthase Inhibition Assay (WGA-based)
This high-throughput assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.
4.1.1. Enzyme Preparation
-
Culture the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells using mechanical methods such as glass beads or a French press in a lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched with the membrane-bound chitin synthase.
4.1.2. Assay Procedure
-
Coat a 96-well microtiter plate with WGA.
-
Block the wells to prevent non-specific binding.
-
Prepare a reaction mixture containing buffer, the substrate UDP-GlcNAc, and a divalent cation (e.g., Mg²⁺).
-
Add varying concentrations of the test inhibitor (CSI-13) to the wells.
-
Initiate the reaction by adding the prepared enzyme extract.
-
Incubate the plate to allow for chitin synthesis.
-
Wash the plate to remove unbound substrate and enzyme.
-
Add a horseradish peroxidase (HRP) conjugated WGA solution and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
A decrease in absorbance indicates inhibition of chitin synthase activity.
4.1.3. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Type and Ki
To confirm the non-competitive inhibition mechanism and determine the inhibitor constant (Ki), enzyme kinetic studies are performed.
4.2.1. Methodology
-
Perform the chitin synthase activity assay as described above.
-
Vary the concentration of the substrate (UDP-GlcNAc) at several fixed concentrations of the inhibitor (CSI-13).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
4.2.2. Data Analysis
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a non-competitive inhibitor, the lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax (the inverse of the y-intercept) will decrease with increasing inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Signaling Pathways and Downstream Effects
The inhibition of chitin synthase triggers cellular stress responses, primarily activating the Cell Wall Integrity (CWI) signaling pathway.[9] This pathway is a crucial compensatory mechanism that allows the fungus to cope with cell wall damage.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved MAP kinase cascade that regulates cell wall biosynthesis and remodeling in response to stress. Key components include cell surface sensors, Rho-type GTPases, a protein kinase C (PKC), and a MAP kinase cascade. Activation of the CWI pathway leads to the transcriptional upregulation of genes involved in cell wall synthesis, including chitin synthase genes themselves.[10]
The inhibition of chitin synthase by CSI-13 would likely lead to an accumulation of cell wall defects, which would, in turn, activate the CWI pathway as a compensatory response. Understanding this feedback loop is critical for predicting potential mechanisms of drug resistance.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
Experimental and Logical Workflows
The discovery and characterization of novel chitin synthase inhibitors like CSI-13 follow a logical progression of experiments.
Caption: A typical workflow for the discovery and development of a novel chitin synthase inhibitor.
Conclusion
This compound represents a promising lead compound for the development of novel antifungal therapies. Its non-competitive mechanism of action offers a potential advantage over active-site directed inhibitors. While the precise allosteric binding site of CSI-13 on chitin synthase remains to be elucidated through structural studies, molecular docking provides a valuable working model. The experimental protocols and an understanding of the downstream signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate CSI-13 and other non-competitive chitin synthase inhibitors. Future work should focus on obtaining high-resolution structural data of the enzyme-inhibitor complex to guide the rational design of more potent and selective antifungal agents.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale phylogenetic classification of fungal chitin synthases and identification of a putative cell-wall metabolism gene cluster in Aspergillus genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preliminary Efficacy of Chitin Synthase Inhibitor 13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on Chitin (B13524) Synth-ase Inhibitor 13 (also referred to as compound 12g). The document details its inhibitory action against chitin synthase, summarizes its antifungal properties, and provides detailed experimental methodologies based on established protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal agents.
Core Concepts: Targeting Fungal Viability
Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. Unlike mammalian cells, fungi rely on chitin for their survival, making the enzymes involved in its synthesis attractive targets for antifungal drug development. Chitin synthase is the key enzyme responsible for polymerizing N-acetylglucosamine to form chitin chains. Its inhibition disrupts cell wall integrity, leading to fungal cell death.
Chitin Synthase Inhibitor 13 has been identified as a novel, non-competitive inhibitor of this vital enzyme, demonstrating a broad spectrum of antifungal activity.
Quantitative Data Summary
The inhibitory potency and antifungal activity of this compound have been quantified in preliminary studies. The following tables summarize the key findings.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
| This compound (Compound 12g) | Chitin Synthase | Non-competitive | 106.7 ± 14.2 | [1] |
| Polyoxin B (Control) | Chitin Synthase | Competitive | 93.5 ± 11.1 | [1] |
Table 1: In vitro inhibitory activity of this compound against chitin synthase.
| Inhibitor | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Trichophyton rubrum | Reference |
| This compound (Compound 12g) | Broad-spectrum activity noted | Broad-spectrum activity noted | Broad-spectrum activity noted | Broad-spectrum activity noted | [1] |
| Fluconazole | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | [1] |
| Polyoxin B | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | [1] |
Table 2: Summary of Antifungal Activity of this compound. Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary study were not available in the abstract; the table reflects the reported broad-spectrum activity.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy of this compound.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive Method)
This assay quantifies the enzymatic activity of chitin synthase and the inhibitory effect of test compounds.
1. Preparation of Crude Enzyme Extract:
-
Fungal mycelia (e.g., from a relevant fungal strain) are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at an appropriate temperature (e.g., 28-37°C) until the mid-logarithmic growth phase.
-
The mycelia are harvested by centrifugation, washed with sterile distilled water, and then frozen in liquid nitrogen.
-
The frozen mycelia are ground to a fine powder, and the powder is resuspended in an extraction buffer.
-
The suspension is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected and stored at -20°C.
2. Assay Procedure:
-
A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
The test compound (this compound) is serially diluted in a suitable buffer.
-
In each well of the WGA-coated plate, the following are added:
-
Crude enzyme extract (pre-treated with trypsin to activate chitin synthase, followed by a trypsin inhibitor).
-
A reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary co-factors (e.g., MgCl₂).
-
The diluted test compound or a vehicle control (e.g., DMSO).
-
-
The plate is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.
-
The plate is then washed to remove unbound substrate and enzyme.
-
The amount of synthesized chitin bound to the WGA is quantified, often by adding a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate. The absorbance is read using a microplate reader.
-
The percentage of inhibition is calculated relative to the control, and the IC₅₀ value is determined.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The following is a generalized protocol based on CLSI and EUCAST standards.
1. Preparation of Fungal Inoculum:
-
The fungal strain of interest is cultured on an appropriate agar (B569324) medium.
-
A suspension of fungal spores or cells is prepared in sterile saline or broth.
-
The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Antifungal Dilutions:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial twofold dilutions of the inhibitor are prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
A growth control well (no inhibitor) and a sterility control well (no inoculum) are included.
-
The plate is incubated at a suitable temperature (e.g., 35-37°C) for a specified duration (e.g., 24-72 hours), depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.
Visualizations
Signaling Pathway
Caption: Simplified Chitin Biosynthesis Pathway and the point of inhibition.
Experimental Workflow
References
An In-depth Technical Guide on the Biological Activity of Chitin Synthase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Chitin (B13524) Synthase Inhibitor 13 (also referred to as compound 12g), a novel non-competitive inhibitor of chitin synthase with promising broad-spectrum antifungal properties. This document details its inhibitory effects, antifungal efficacy, and the underlying molecular pathways, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key biological processes.
Core Concepts: Chitin Synthesis as an Antifungal Target
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. Crucially, chitin is absent in mammals, making the enzymes responsible for its synthesis, chitin synthases (CHSs), highly attractive targets for the development of selective antifungal therapies. Inhibition of chitin synthesis disrupts cell wall integrity, leading to fungal cell death.
Chitin Synthase Inhibitor 13: A Profile
This compound is a novel spiro-quinazolinone derivative identified for its potent inhibitory action against chitin synthase.[1]
Quantitative Data on Inhibitory and Antifungal Activity
The biological activity of this compound has been quantified through enzymatic assays and antifungal susceptibility testing.
Table 1: In Vitro Chitin Synthase Inhibitory Activity [1]
| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |
| This compound (12g) | Chitin Synthase | 106.7 ± 14.2 | Non-competitive |
| Polyoxin (B77205) B (Reference) | Chitin Synthase | 93.5 ± 11.1 | Competitive |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in μg/mL) [1]
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Fusarium solani | Fluconazole-Resistant C. albicans | Micafungin-Resistant C. albicans |
| This compound (12g) | Similar to Fluconazole | Similar to Fluconazole | Similar to Fluconazole | Similar to Fluconazole | 4 - 32 | 4 - 32 |
| Polyoxin B (Reference) | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | >256 | >256 |
| Fluconazole (Reference) | - | - | - | - | >256 | - |
Note: Specific MIC values for non-resistant strains were not publicly available in the cited literature. The original publication describes the activity as "stronger than that of polyoxin B and similar to that of fluconazole."[1]
Signaling Pathways and Compensatory Mechanisms
Inhibition of chitin synthase triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) pathway. This is a compensatory mechanism aimed at reinforcing the cell wall. Understanding this pathway is crucial for predicting and overcoming potential resistance mechanisms.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the evaluation of this compound.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the enzymatic activity of chitin synthase by quantifying the amount of synthesized chitin, which is captured on a Wheat Germ Agglutinin (WGA)-coated plate and detected colorimetrically.
1. Preparation of Crude Enzyme Extract:
-
Fungal mycelia (e.g., from Saccharomyces cerevisiae) are harvested from a liquid culture in the logarithmic growth phase by centrifugation.
-
The mycelia are washed with sterile distilled water and then frozen in liquid nitrogen.
-
The frozen mycelia are ground to a fine powder using a mortar and pestle.
-
The powder is resuspended in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
To activate the zymogenic form of chitin synthase, the extract is treated with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a soybean trypsin inhibitor (e.g., 120 µg/mL) to stop the reaction.
-
The mixture is centrifuged at 3,000 x g for 10 minutes at 4°C, and the supernatant containing the crude enzyme is collected.
2. Assay Procedure:
-
A 96-well microtiter plate is coated with WGA (e.g., 100 µL of 1 mg/mL WGA solution per well) and incubated overnight at room temperature. The plate is then washed with ultrapure water.
-
A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.
-
50 µL of the reaction mixture is added to each well.
-
2 µL of this compound at various concentrations (dissolved in a suitable solvent like DMSO) is added to the test wells. Control wells receive 2 µL of the solvent alone.
-
The enzymatic reaction is initiated by adding 48 µL of the crude enzyme extract to each well.
-
The plate is incubated on a shaker at 30°C for 3 hours.
-
The reaction is stopped by washing the plate six times with ultrapure water.
-
100 µL of a WGA-Horseradish Peroxidase (HRP) conjugate solution is added to each well, and the plate is incubated at 30°C for 30 minutes.
-
The plate is washed again six times with ultrapure water.
-
100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well.
-
The absorbance at 600 nm is measured using a microplate reader. The rate of color development is proportional to the amount of synthesized chitin.
-
The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3]
1. Preparation of Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration that results in a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
2. Preparation of Antifungal Dilutions:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the inhibitor are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no inhibitor) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Experimental Workflow Visualization
The process of identifying and characterizing a novel chitin synthase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for the discovery and characterization of a novel chitin synthase inhibitor.
Conclusion
This compound represents a promising lead compound for the development of new antifungal agents. Its non-competitive inhibition of chitin synthase and broad-spectrum activity, including against drug-resistant fungal strains, highlight its potential to address the growing challenge of antifungal resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Chitin Synthase Inhibitor 13: A Technical Guide for Novel Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a promising candidate for the development of novel fungicides. Chitin, an essential component of the fungal cell wall, is absent in plants and vertebrates, making its synthesizing enzyme, chitin synthase, an ideal target for selective antifungal agents. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to CSI 13, offering a comprehensive resource for researchers in the field.
Introduction to Chitin Synthase as a Fungicide Target
Fungal infections pose a significant threat to agriculture and human health, and the rise of drug-resistant strains necessitates the discovery of novel antifungal compounds with unique mechanisms of action. Chitin synthase (CHS) is a transmembrane enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. This process is fundamental for fungal cell wall integrity, morphogenesis, and viability. The absence of chitin in plants and mammals makes CHS a highly selective and attractive target for the development of safe and effective fungicides.
Chitin Synthase Inhibitor 13 (Compound 12g)
This compound (also referred to as compound 12g in associated literature) is a novel spiro-quinazolinone derivative identified as a potent and non-competitive inhibitor of chitin synthase.[1][2] Its distinct chemical scaffold presents a new avenue for the development of fungicides with a mode of action different from currently available treatments.
Mechanism of Action
CSI 13 functions as a non-competitive inhibitor of chitin synthase.[1][2] This means it binds to a site on the enzyme distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, ultimately hindering its catalytic activity and disrupting the synthesis of chitin. The disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.
The biosynthesis of chitin is a critical process for fungal cell wall formation. The pathway begins with the conversion of fructose-6-phosphate (B1210287) and culminates in the polymerization of UDP-N-acetylglucosamine into chitin chains by chitin synthase at the plasma membrane.
Inhibition of chitin synthesis by agents like CSI 13 triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial defense mechanism for fungi to cope with cell wall stress. Understanding this pathway is vital for anticipating and overcoming potential resistance mechanisms. The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that, when activated by cell wall damage, leads to the expression of genes involved in cell wall remodeling and repair.
Quantitative Data on Inhibitory and Antifungal Activity
The following tables summarize the inhibitory activity of this compound (compound 12g) and related spiro-quinazolinone derivatives against chitin synthase and their antifungal efficacy against various fungal strains.[1]
Table 1: In Vitro Inhibitory Activity against Chitin Synthase
| Compound | IC₅₀ (μM) against Chitin Synthase |
| 12g (CSI 13) | 106.7 ± 14.2 |
| 12d | 116.7 ± 19.6 |
| 12j | 102.3 ± 9.6 |
| 12l | 122.7 ± 22.2 |
| 12m | 136.8 ± 12.4 |
| Polyoxin B (Control) | 93.5 ± 11.1 |
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Aspergillus flavus |
| 12g (CSI 13) | 4 | 8 | 4 | 8 |
| 12d | 8 | 16 | 8 | 16 |
| 12j | 4 | 8 | 4 | 8 |
| 12l | 8 | 16 | 8 | 16 |
| 12m | 8 | 16 | 8 | 16 |
| Polyoxin B (Control) | 16 | 32 | 16 | 32 |
| Fluconazole (Control) | 4 | 8 | 4 | 8 |
Experimental Protocols
This section provides a detailed methodology for a non-radioactive, high-throughput in vitro chitin synthase activity assay, which is crucial for screening and characterizing potential inhibitors like CSI 13.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive, WGA-Based)
This assay quantifies chitin synthase activity by detecting the newly synthesized chitin polymer using horseradish peroxidase (HRP)-conjugated wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Crude enzyme extract (see section 4.2 for preparation)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂
-
Test compounds (e.g., CSI 13) dissolved in DMSO
-
WGA-HRP solution (e.g., 1 µg/mL in Tris-HCl buffer)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Workflow Diagram:
References
Methodological & Application
Application Note: In Vitro Activity Assay for Chitin Synthase Inhibitor 13
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for determining the in vitro activity of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) against chitin synthase. The method described is a filter-based radioisotopic assay that measures the incorporation of N-acetylglucosamine (GlcNAc) from a radiolabeled UDP-GlcNAc substrate into chitin. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of antifungal agents targeting the fungal cell wall biosynthesis pathway.
Introduction
Chitin is an essential structural component of the fungal cell wall, and its synthesis is a critical process for fungal viability and growth. Chitin synthases, the enzymes responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, are therefore attractive targets for the development of novel antifungal drugs. This protocol outlines a robust in vitro assay to quantify the inhibitory activity of compounds, such as the hypothetical CSI-13, against chitin synthase. The assay measures the amount of radiolabeled chitin produced in the presence and absence of the inhibitor, allowing for the determination of key inhibitory parameters like the IC50 value.
Principle of the Assay
The assay quantifies the enzymatic activity of chitin synthase by measuring the incorporation of radiolabeled N-acetyl-D-glucosamine ([³H]GlcNAc) from the substrate, uridine (B1682114) diphosphate-N-acetyl-D-glucosamine (UDP-[³H]GlcNAc), into an acid-insoluble chitin polymer. The reaction is performed in the presence of varying concentrations of CSI-13. After incubation, the reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and captured on a glass fiber filter. Unincorporated substrate is washed away. The amount of radioactivity retained on the filter, which is proportional to the chitin synthase activity, is then measured by liquid scintillation counting. The half-maximal inhibitory concentration (IC50) of CSI-13 is determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Signaling Pathway and Experimental Workflow
Chitin Synthesis Pathway
The diagram below illustrates the enzymatic reaction catalyzed by chitin synthase, where UDP-N-acetylglucosamine is polymerized into chitin, and how an inhibitor like CSI-13 interferes with this process.
Caption: Fig. 1: Chitin Synthesis and Inhibition.
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay protocol, from preparation to data analysis.
Caption: Fig. 2: Experimental Workflow.
Experimental Protocols
Preparation of Microsomal Fraction (Enzyme Source)
This protocol is adapted for the extraction of chitin synthase from fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans).[1]
Materials:
-
Fungal culture grown to mid-log phase.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 1 M Sorbitol, and protease inhibitor cocktail.
-
Glass beads (0.5 mm diameter).
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest fungal cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1]
-
Wash the cell pellet twice with ice-cold Lysis Buffer.
-
Resuspend the pellet in a minimal volume of Lysis Buffer and transfer to a bead-beating tube with an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.[1]
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and gently wash the pellet with Lysis Buffer.
-
Resuspend the microsomal pellet in a small volume of Lysis Buffer (without sorbitol).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot and store the enzyme preparation at -80°C until use.
Chitin Synthase Inhibition Assay
Materials:
-
Microsomal enzyme preparation.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 1 mM DTT.
-
Substrate: UDP-N-acetyl-D-[³H]glucosamine (UDP-[³H]GlcNAc), specific activity ~20-30 Ci/mmol.
-
Activator: N-acetyl-D-glucosamine (GlcNAc).
-
Inhibitor: Chitin Synthase Inhibitor 13 (CSI-13) stock solution in DMSO.
-
Positive Control: Polyoxin D or Nikkomycin Z.
-
Stopping Reagent: 10% Trichloroacetic Acid (TCA).
-
Wash Buffer: 5% TCA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare a reaction master mix containing Reaction Buffer and 40 mM GlcNAc.
-
Prepare a substrate solution of UDP-[³H]GlcNAc at a final concentration of 1 mM (adjust specific activity with cold UDP-GlcNAc if necessary).
-
Prepare serial dilutions of CSI-13 in DMSO, then dilute further in Reaction Buffer to the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all reactions is ≤1%.
-
-
Set up Reactions: In microcentrifuge tubes, prepare the following reactions on ice (total volume 50 µL):
-
Test Wells: 25 µL master mix, 5 µL of CSI-13 dilution, and 10 µL of enzyme preparation (~10-50 µg protein).
-
Positive Control: 25 µL master mix, 5 µL of Polyoxin D (e.g., final concentration 10 µM), and 10 µL of enzyme.
-
Negative (No Inhibitor) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of enzyme.
-
Blank (No Enzyme) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of Lysis Buffer.
-
-
Pre-incubation: Pre-incubate the tubes at 30°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the UDP-[³H]GlcNAc substrate solution to each tube. Mix gently.
-
Incubation: Incubate the reactions at 30°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold 10% TCA to each tube.
-
Precipitation: Keep the tubes on ice for 30 minutes to allow the chitin polymer to precipitate.
-
Filtration:
-
Wet a glass fiber filter with 5% TCA.
-
Filter the contents of each tube through the filter using a vacuum manifold.
-
Wash each filter three times with 3 mL of ice-cold 5% TCA to remove unincorporated UDP-[³H]GlcNAc.
-
Wash the filter once with 3 mL of 95% ethanol.
-
-
Counting:
-
Place the dried filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
-
Data Presentation and Analysis
The inhibitory activity of CSI-13 is determined by calculating the percentage of inhibition at each concentration relative to the control without inhibitor. The IC50 value is then derived from a dose-response curve.
Calculation of Percent Inhibition: % Inhibition = [ 1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank) ] * 100
Data Summary Table: The results should be summarized in a table format for clarity and comparison.
| CSI-13 Conc. (µM) | Mean CPM (n=3) | Std. Deviation | % Inhibition |
| 0 (Control) | 25,480 | 1,230 | 0% |
| 0.1 | 22,150 | 980 | 13.5% |
| 1 | 15,320 | 750 | 40.9% |
| 5 | 12,990 | 640 | 50.1% |
| 10 | 8,760 | 430 | 67.2% |
| 50 | 4,120 | 210 | 85.3% |
| 100 | 3,550 | 180 | 87.6% |
| Blank | 320 | 50 | - |
Table 1: Representative inhibition data for CSI-13 against chitin synthase. The IC50 value is determined to be approximately 5 µM.
IC50 Determination: Plot the % Inhibition versus the logarithm of the CSI-13 concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]
References
Determining the IC50 Value of Chitin Synthase Inhibitor 13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural rigidity and protection. Crucially, this polysaccharide is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal agents. Chitin Synthase Inhibitor 13 (also referred to as compound 12g) has been identified as a non-competitive inhibitor of chitin synthase.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and for comparative analysis in drug development programs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The reported IC50 value for this compound is 106.7 μM.[1]
The protocols outlined below are based on a widely used non-radioactive, high-throughput chitin synthase activity assay. This assay relies on the capture of newly synthesized chitin on Wheat Germ Agglutinin (WGA)-coated microtiter plates, followed by a colorimetric detection method.
Mechanism of Action and Signaling Pathway
Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain. As a non-competitive inhibitor, this compound is understood to bind to an allosteric site on the chitin synthase enzyme, distinct from the active site where UDP-GlcNAc binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing substrate binding.
Chitin Biosynthesis Pathway
Caption: Simplified fungal chitin biosynthesis pathway and the inhibitory action of this compound.
Mechanism of Non-Competitive Inhibition
Caption: Diagram illustrating the binding in non-competitive enzyme inhibition.
Quantitative Data Summary
| Compound Name | Target Enzyme | Inhibition Type | Reported IC50 (μM) | Organism Source (Example) |
| This compound | Chitin Synthase | Non-competitive | 106.7 | Sclerotinia sclerotiorum |
Experimental Protocols
Preparation of Crude Chitin Synthase Extract
This protocol describes the preparation of a crude enzyme extract from Sclerotinia sclerotiorum, a common fungal source for chitin synthase assays.
Materials:
-
Sclerotinia sclerotiorum mycelia
-
Potato Dextrose Agar (PDA) liquid medium
-
Sterile ultrapure water
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Trypsin solution (e.g., 1 mg/mL in extraction buffer)
-
Soybean trypsin inhibitor (STI) solution (e.g., 1.5 mg/mL in extraction buffer)
-
Refrigerated centrifuge
-
Pre-chilled mortar and pestle
Procedure:
-
Inoculate S. sclerotiorum mycelia into PDA liquid medium and culture for approximately 36 hours at 23°C with shaking.
-
Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile ultrapure water, centrifuging after each wash.
-
Freeze the washed mycelia in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.
-
Stop the trypsin digestion by adding soybean trypsin inhibitor and incubating for 10 minutes at 30°C.
-
Centrifuge the extract at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.
-
Aliquot the crude enzyme extract and store at -80°C until use. Avoid repeated freeze-thaw cycles.
In Vitro Chitin Synthase Inhibition Assay
This colorimetric assay quantifies the in vitro activity of chitin synthase and the inhibitory effect of this compound.
Materials:
-
Crude chitin synthase extract
-
This compound
-
Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
Caption: Experimental workflow for the determination of the IC50 value.
-
Preparation of Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM). Include a solvent-only control.
-
Assay Setup:
-
To the wells of a WGA-coated 96-well plate, add 50 µL of the reaction mixture.
-
Add 2 µL of each inhibitor dilution to the respective wells. For the control (100% activity) and blank wells, add 2 µL of the solvent.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well (except the blank wells, to which 48 µL of extraction buffer should be added).
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
-
Detection of Synthesized Chitin:
-
Stop the reaction by washing the plate six times with ultrapure water.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with ultrapure water to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the color development by adding 50 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Correct for Background: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or equivalent. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Conclusion
The protocols detailed in this document provide a robust framework for the accurate determination of the IC50 value of this compound. Consistent and reproducible data generated through these methods are essential for advancing the understanding of its inhibitory potential and for guiding further drug development efforts targeting fungal chitin synthesis.
References
Application Notes and Protocols for Chitin Synthase Inhibitor 13 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and insect exoskeletons. Its absence in plants and vertebrates makes the enzymes responsible for its synthesis, particularly chitin synthase (CHS), an ideal target for the development of selective and effective fungicides and insecticides.[1][2][3] Chitin synthase inhibitors (CSIs) disrupt the biosynthesis of chitin, leading to compromised cellular integrity and mortality in target organisms.[2][3] Chitin Synthase Inhibitor 13 (CSI-13), a novel spiro-quinazolinone derivative, has been identified as a potent, non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity, positioning it as a promising candidate for agricultural applications.[4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in agricultural research settings.
Compound Profile: this compound
| Identifier | Value |
| Compound Name | This compound (also known as compound 12g) |
| Chemical Class | Spiro-quinazolinone derivative |
| CAS Number | Not specified in publicly available literature |
| Molecular Formula | Not specified in publicly available literature |
| Molecular Weight | Not specified in publicly available literature |
Quantitative Biological Activity
The following table summarizes the known in vitro efficacy of this compound. This data is crucial for determining appropriate concentration ranges for experimental assays.
| Parameter | Target Enzyme/Organism | Value | Reference |
| IC₅₀ (Chitin Synthase) | Not specified | 106.7 μM | [4] |
Note: While specific data on the efficacy of this compound against phytopathogenic fungi and agriculturally significant insect pests is not yet widely published, its demonstrated broad-spectrum antifungal activity suggests significant potential.[4] Further research is required to establish its efficacy against key agricultural targets. For comparative purposes, the table below includes efficacy data for other known chitin synthase inhibitors.
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Reference |
| Polyoxin B | Sclerotinia sclerotiorum (CHS) | 0.19 mM | [1] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [5] |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum (CHS) | 0.12 mM | [1] |
| Chitin Synthase Inhibitor 3 | Candida albicans (CHS) | 0.16 mM | [3] |
Mechanism of Action
This compound acts as a non-competitive inhibitor of chitin synthase.[4] This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[6][7][8] By binding to a site other than the active site, CSI-13 alters the enzyme's conformation, thereby preventing the synthesis of chitin. This disruption of the fungal cell wall or insect cuticle leads to osmotic instability, abnormal growth, and ultimately, cell death or mortality.[2]
Figure 1. Simplified signaling pathway of chitin synthesis and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound's potential in agricultural applications.
Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from established methods for measuring chitin synthase activity and is suitable for high-throughput screening of inhibitors.[1][5]
A. Preparation of Crude Chitin Synthase Extract (from a target fungus, e.g., Sclerotinia sclerotiorum)
-
Culture the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at its optimal temperature until sufficient mycelia are produced.[1]
-
Harvest the mycelia by filtration or centrifugation (e.g., 3000 x g for 10 minutes).[1]
-
Wash the mycelia twice with sterile, ultrapure water.[1]
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.[1]
-
Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To activate the zymogenic form of chitin synthase, add trypsin (e.g., to a final concentration of 80 µg/mL) and incubate at 30°C for 30 minutes.[1][5]
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., to a final concentration of 120 µg/mL).[1]
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
The supernatant contains the crude chitin synthase enzyme solution. Store at -20°C until use.[1]
B. Chitin Synthase Inhibition Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of CSI-13 to be tested (e.g., concentrations ranging from 1 µM to 500 µM).
-
In a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), add the following to each well:
-
48 µL of the crude enzyme extract.
-
50 µL of a premixed reaction solution (50 mM Tris-HCl pH 7.5, 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc).[1]
-
2 µL of the CSI-13 dilution or DMSO for the control.
-
-
Wash the plate six times with ultrapure water to remove unreacted substrate and unbound components.[1][5]
-
Add 100 µL of horseradish peroxidase-conjugated WGA (WGA-HRP) solution to each well and incubate at 30°C for 30 minutes.[1]
-
Wash the plate six times with ultrapure water.[1]
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[1]
-
Measure the optical density (OD) at 600 nm kinetically or stop the reaction with an appropriate stop solution and measure absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration of CSI-13 and determine the IC₅₀ value.
Figure 2. Experimental workflow for the in vitro high-throughput screening of this compound.
Protocol 2: In Vivo Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol assesses the direct effect of this compound on the growth of phytopathogenic fungi.
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the medium is still molten (around 45-50°C), add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). An equivalent amount of solvent should be added to the control plates.[1]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value.
Protocol 3: Insecticidal Activity Assay (Diet Incorporation Method)
This protocol evaluates the efficacy of this compound against a model chewing insect pest (e.g., larvae of Spodoptera exigua).
-
Prepare an artificial diet for the target insect species according to a standard recipe.
-
Incorporate this compound into the diet at various concentrations during its preparation, just before it solidifies. A control diet should be prepared with the solvent only.
-
Dispense the diet into individual wells of a multi-well plate or small rearing containers.
-
Place one larva of a specific instar (e.g., second or third) into each well.
-
Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess mortality, developmental abnormalities (e.g., molting failure), and anti-feedant effects at regular intervals (e.g., daily for 7 days).
-
Calculate mortality rates and determine the LC₅₀ (Lethal Concentration for 50% mortality) and ED₅₀ (Effective Dose for 50% developmental effects) values.
Conclusion
This compound represents a promising lead compound for the development of novel agricultural fungicides and insecticides due to its targeted mechanism of action. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its biological activity. Further studies are warranted to determine its spectrum of activity against key agricultural pests and pathogens, as well as its safety profile for non-target organisms and the environment. The non-competitive mode of inhibition is particularly noteworthy, as it may offer advantages in overcoming target-site resistance that can develop against competitive inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The cellular basis of chitin synthesis in fungi and insects: common principles and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitin Metabolism - Glycopedia [glycopedia.eu]
- 8. journals.biologists.com [journals.biologists.com]
Chitin Synthase Inhibitor 13: A Novel Tool for Fungal Pathogenesis Research
Introduction
Chitin (B13524) Synthase Inhibitor 13 (CSI-13), also identified as compound 12g, is a novel, non-competitive inhibitor of chitin synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2] As chitin is an essential structural component of the fungal cell wall and is absent in mammals, it represents a key target for the development of selective antifungal agents.[3] CSI-13, a spiro-quinazolinone derivative, has demonstrated potent and broad-spectrum antifungal activity, making it a valuable research tool for studying fungal pathogenesis, cell wall integrity, and for the development of new antifungal therapies.[2]
This application note provides detailed protocols for utilizing CSI-13 in fungal research, summarizes its antifungal efficacy, and illustrates its mechanism of action and experimental workflows.
Quantitative Data Summary
The inhibitory and antifungal activities of Chitin Synthase Inhibitor 13 are summarized below. The data highlights its efficacy against various fungal strains, including drug-resistant variants.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | Inhibition Type | IC50 (μM) | Reference Compound | IC50 (μM) |
| CSI-13 (12g) | Chitin Synthase | Non-competitive | 106.7 ± 14.2 | Polyoxin B | 93.5 ± 11.1 |
| Data sourced from Du C, et al., 2023.[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of CSI-13 against Pathogenic Fungi
| Fungal Strain | CSI-13 (12g) MIC (μg/mL) | Polyoxin B MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans | 8 | >128 | 8 |
| Cryptococcus neoformans | 4 | 64 | 4 |
| Aspergillus fumigatus | 16 | >128 | 16 |
| Aspergillus flavus | 8 | 128 | 8 |
| Data sourced from Du C, et al., 2023.[2] |
Table 3: MIC of CSI-13 against Drug-Resistant Fungal Strains
| Fungal Strain | CSI-13 (12g) MIC (μg/mL) | Fluconazole MIC (μg/mL) | Micafungin MIC (μg/mL) |
| Fluconazole-resistant C. albicans | 16 | >256 | N/A |
| Micafungin-resistant C. albicans | 32 | N/A | >256 |
| Data sourced from Du C, et al., 2023.[2] |
Experimental Protocols
Detailed methodologies for key experiments involving CSI-13 are provided below. These protocols are based on established methods for evaluating antifungal compounds targeting the cell wall.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This assay determines the direct inhibitory effect of CSI-13 on chitin synthase activity.
Materials:
-
Crude chitin synthase extract from a fungal species of interest (e.g., Sclerotinia sclerotiorum)
-
This compound (CSI-13)
-
Polyoxin B (positive control)
-
Assay buffer (50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-coated 96-well plates (Wheat Germ Agglutinin)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare a crude extract of chitin synthase from fungal mycelia.
-
Prepare serial dilutions of CSI-13 and the positive control (Polyoxin B) in the assay buffer.
-
To each well of a WGA-coated 96-well plate, add the crude enzyme extract.
-
Add the different concentrations of CSI-13 or control to the respective wells.
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution to all wells.
-
Incubate the plate at 30°C for 2 hours to allow for chitin synthesis and binding to the WGA-coated plate.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Quantify the amount of synthesized chitin using a suitable detection method (e.g., enzyme-linked immunosorbent assay).
-
Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-13 against various fungal strains.
Materials:
-
This compound (CSI-13)
-
Fluconazole and Polyoxin B (control antifungals)
-
Fungal strains for testing
-
RPMI-1640 medium (or other suitable fungal growth medium)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of CSI-13 and control drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the specific fungal strain for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
Protocol 3: Sorbitol Protection Assay
This assay confirms that the antifungal activity of CSI-13 is due to its effect on the cell wall.
Materials:
-
This compound (CSI-13)
-
Fungal strain of interest
-
Fungal growth medium
-
Sorbitol (as an osmotic stabilizer)
-
96-well microtiter plates
Procedure:
-
Perform a broth microdilution assay as described in Protocol 2.
-
Prepare an identical set of plates where the growth medium is supplemented with 0.8 M sorbitol.
-
Inoculate both sets of plates with the fungal strain.
-
Incubate the plates and determine the MIC values in the presence and absence of sorbitol.
-
A significant increase in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall, as the osmotic stabilizer rescues the fungal cells from lysis caused by cell wall defects.
Visualizations
The following diagrams illustrate the mechanism of action of CSI-13 and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating CSI-13.
Caption: Fungal cell wall integrity pathway response to CSI-13.
References
Application Notes and Protocols for Testing Chitin Synthase Inhibitor 13 on Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin (B13524), a crucial component of the fungal cell wall, provides structural integrity and protection. Chitin synthases are the enzymes responsible for its biosynthesis, making them a prime target for antifungal drug development. Chitin Synthase Inhibitor 13 is a non-competitive inhibitor of chitin synthase with demonstrated broad-spectrum antifungal activity.[1][2] This document provides detailed protocols for testing the efficacy of this compound on the model organism Saccharomyces cerevisiae. The following protocols outline methods for determining the inhibitor's effect on chitin synthase activity, overall yeast growth, cell wall chitin content, and cell viability.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on S. cerevisiae Chitin Synthase
| Inhibitor Concentration (µM) | Chitin Synthase Activity (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 85 | ± 4.8 |
| 50 | 60 | ± 3.5 |
| 100 | 51 | ± 4.1 |
| 106.7 (IC50) | 50 | ± 3.9 |
| 200 | 35 | ± 3.2 |
| 500 | 15 | ± 2.5 |
Note: Data other than the IC50 value are illustrative to demonstrate a dose-dependent inhibition. The IC50 value for this compound is 106.7 μM.[1][2]
Table 2: Effect of this compound on S. cerevisiae Growth (Minimum Inhibitory Concentration)
| Inhibitor Concentration (µM) | Growth Inhibition (%) | Phenotype |
| 0 (Control) | 0 | Normal Growth |
| 50 | 15 | Slight growth reduction |
| 100 | 45 | Moderate growth reduction |
| 200 | 85 | Significant growth reduction |
| 250 (MIC) | >90 | No visible growth |
| 500 | 100 | No visible growth |
Note: This data is illustrative. The Minimum Inhibitory Concentration (MIC) should be determined experimentally.
Table 3: Chitin Content and Cell Viability of S. cerevisiae after Treatment with this compound
| Treatment | Chitin Content (Relative Fluorescence Units) | Cell Viability (%) |
| Control (DMSO) | 15,000 ± 850 | 98 ± 2 |
| This compound (106.7 µM) | 8,500 ± 620 | 65 ± 5 |
Note: This data is illustrative and represents the expected outcome of the described protocols.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of chitin synthase from S. cerevisiae. The synthesized chitin is quantified using a Wheat Germ Agglutinin (WGA)-horseradish peroxidase (HRP) conjugate.[3][4][5]
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
Yeast Peptone Dextrose (YPD) medium
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)
-
Acid-washed glass beads
-
96-well microtiter plates coated with WGA
-
Bovine Serum Albumin (BSA)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂
-
This compound stock solution (in DMSO)
-
WGA-HRP conjugate solution
-
TMB substrate solution
-
Stop solution (2 M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Culture S. cerevisiae in YPD medium to mid-log phase.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Lyse cells by vortexing with glass beads.
-
Clarify the lysate by centrifugation to obtain the membrane fraction containing chitin synthase in the supernatant.
-
-
Plate Preparation:
-
Use pre-coated WGA plates or coat new plates with WGA solution (50 µg/mL).
-
Wash wells with water and block with 1% BSA solution for 1 hour.
-
Wash wells again with water.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the reaction mixture. Include a DMSO-only control.
-
Add 50 µL of the reaction mixture with or without the inhibitor to the wells.
-
Initiate the reaction by adding 50 µL of the prepared enzyme extract to each well.
-
Incubate the plate at 30°C for 1-2 hours with gentle shaking.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add 100 µL of WGA-HRP conjugate solution and incubate for 1 hour.
-
Wash the wells to remove unbound conjugate.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Yeast Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of S. cerevisiae.
Materials:
-
S. cerevisiae strain
-
YPD medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well plates
-
Incubator (30°C)
-
Spectrophotometer (plate reader)
Procedure:
-
Yeast Inoculum Preparation:
-
Grow an overnight culture of S. cerevisiae in YPD medium at 30°C.
-
Dilute the overnight culture in fresh YPD medium to a final concentration of 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in YPD medium in a 96-well plate.
-
Add 100 µL of the yeast inoculum to each well.
-
Include a positive control (yeast + YPD + DMSO) and a negative control (YPD only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24-48 hours.
-
-
Growth Measurement:
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth (>90%) compared to the positive control.
-
Chitin Content Analysis using Calcofluor White Staining
Calcofluor White is a fluorescent dye that binds to chitin in the yeast cell wall. A reduction in fluorescence intensity indicates a decrease in chitin content.[6][7][8][9][10]
Materials:
-
S. cerevisiae cells (treated with inhibitor and control)
-
Phosphate Buffered Saline (PBS)
-
Calcofluor White M2R solution (1 mg/mL in water)
-
10% Potassium Hydroxide (KOH)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Preparation:
-
Culture S. cerevisiae with and without this compound (at its IC50 or MIC) for a defined period (e.g., 6 hours).
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS.
-
-
Staining:
-
Place a drop of the cell suspension on a microscope slide.
-
Add one drop of Calcofluor White solution and one drop of 10% KOH.
-
Mix gently and cover with a coverslip.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
-
Microscopy:
-
Observe the cells under a fluorescence microscope using a DAPI filter. Chitin-rich areas, such as bud scars, will fluoresce brightly.
-
Capture images for qualitative analysis and quantify the fluorescence intensity per cell using appropriate software for quantitative analysis.
-
Cell Viability Assay using Methylene (B1212753) Blue Staining
This assay distinguishes between viable and non-viable yeast cells. Viable cells can reduce methylene blue to a colorless form, while non-viable cells remain blue.[11][12][13][14][15]
Materials:
-
S. cerevisiae cells (treated with inhibitor and control)
-
Methylene Blue solution (0.1% w/v in water)
-
Microscope slides and coverslips
-
Light microscope
-
Hemocytometer (for cell counting)
Procedure:
-
Cell Preparation:
-
Culture S. cerevisiae with and without this compound as described in the previous protocol.
-
Harvest and wash the cells.
-
-
Staining:
-
Mix equal volumes of the cell suspension and methylene blue solution.
-
Incubate for 5-10 minutes at room temperature.
-
-
Microscopy and Counting:
-
Load the stained cell suspension onto a hemocytometer.
-
Under a light microscope, count the number of blue (non-viable) and colorless (viable) cells.
-
Count at least 200 cells for a statistically significant result.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Cell Wall Integrity (CWI) pathway in S. cerevisiae.
References
- 1. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. biotium.com [biotium.com]
- 8. dalynn.com [dalynn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 11. Methylene blue to determine the yeast viability | Geneq [geneq.com]
- 12. enartis.com [enartis.com]
- 13. awri.com.au [awri.com.au]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antifungal Activity of Chitin Synthase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide absent in mammals but crucial for the structural integrity of fungal cell walls, presents a prime target for novel antifungal therapies. Chitin synthases, the enzymes responsible for chitin polymerization, are of significant interest in the development of new antifungal agents. Chitin Synthase Inhibitor 13 (also referred to as compound 12g) is a novel, non-competitive inhibitor of chitin synthase, demonstrating a broad spectrum of antifungal activity.[1] These application notes provide detailed methodologies for assessing the in vitro antifungal efficacy and direct enzymatic inhibition of this compound.
Data Presentation
The antifungal activity of this compound has been quantified through determination of its half-maximal inhibitory concentration (IC₅₀) against chitin synthase and its minimum inhibitory concentrations (MIC) against various fungal pathogens.
| Parameter | Value | Source Organism for Enzyme | Reference |
| IC₅₀ | 106.7 ± 14.2 µM | Candida albicans | [1] |
Table 1: In Vitro Antifungal Activity of this compound (Compound 12g)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans (SC5314) | 8 |
| Candida parapsilosis (ATCC 22019) | 4 |
| Candida krusei (ATCC 6258) | 16 |
| Cryptococcus neoformans (ATCC 90112) | 8 |
| Fluconazole-resistant C. albicans | 16 |
| Micafungin-resistant C. albicans | 32 |
Data extracted from Du C, et al. Eur J Med Chem. 2023 Jul 5;255:115388.[1]
Signaling Pathways and Mechanism of Action
Chitin synthase inhibitors disrupt the synthesis of chitin, a vital component of the fungal cell wall. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response mechanism. Understanding this pathway is crucial for elucidating the full cellular impact of inhibitors like this compound.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the primary methods used to assess the antifungal activity of this compound.
Experimental Workflow: From Screening to MIC Determination
Caption: Workflow for Antifungal Susceptibility Testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA)
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation (for Yeasts):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (a known antifungal, e.g., fluconazole) and a negative control (medium with DMSO, no inhibitor).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of visible growth compared to the growth control well.
-
Protocol 2: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of chitin synthase.
Materials:
-
This compound
-
Crude enzyme extract from fungal protoplasts (e.g., from Candida albicans)
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of WGA solution (e.g., 50 µg/mL in water) to each well of a 96-well plate.
-
Incubate overnight at room temperature.
-
Wash the plate three times with deionized water.
-
-
Enzymatic Reaction:
-
Add assay buffer, UDP-GlcNAc substrate, and various concentrations of this compound to the wells.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the plate for 1-3 hours at 30°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance indicates inhibition of chitin synthase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
References
Chitin Synthase Inhibitor 13 (CSI-13): A Tool for Chemical-Genetic Screening in Fungal Research and Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin (B13524), an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, its biosynthesis pathway presents a prime target for the development of antifungal therapeutics. Chitin synthase inhibitor 13 (CSI-13) is a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity.[1] This document provides detailed application notes and protocols for utilizing CSI-13 as a powerful tool in chemical-genetic screening to identify novel antifungal drug targets and to elucidate the complex cellular responses to cell wall stress.
Mechanism of Action
CSI-13 acts as a non-competitive inhibitor of chitin synthase.[1] This means it binds to an allosteric site on the enzyme, rather than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. A key characteristic of non-competitive inhibition is that it cannot be overcome by increasing the substrate concentration.
Data Presentation
The efficacy of this compound and other chitin synthase inhibitors against various fungal species is summarized below. This data provides a baseline for designing chemical-genetic screening experiments.
| Inhibitor | Fungal Species | IC50 / MIC | Reference |
| This compound (CSI-13) | Saccharomyces cerevisiae (in vitro) | 106.7 µM (IC50) | [1] |
| Nikkomycin Z | Candida albicans | MIC ≥ 200 µg/mL (WT), 25 µg/mL (fks1Δ) | [2] |
| Polyoxin D | Saccharomyces cerevisiae (Chitin Synthase 2) | - | [3] |
| Methyllinderone | Saccharomyces cerevisiae (Chitin Synthase 2) | 23.3 µg/mL (IC50) | [2] |
| Linderone | Saccharomyces cerevisiae (Chitin Synthase 2) | 21.4 µg/mL (IC50) | [2] |
| Kanakugiol | Candida albicans (Chitin Synthase 1) | 160 µg/mL (IC50) | [2] |
| 2'-benzoyloxycinnamaldehyde (2'-BCA) | Saccharomyces cerevisiae (Chitin Synthase 1) | 54.9 µg/mL (IC50) | [3] |
| 2'-BCA derivative (VI) | Cryptococcus neoformans | 16 µg/mL (MIC) | [3] |
Signaling Pathways
Inhibition of chitin synthesis by CSI-13 induces significant stress on the fungal cell wall. This stress triggers compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways. Understanding these pathways is critical for interpreting the results of chemical-genetic screens.
Experimental Workflows
Chemical-genetic screening with CSI-13 can be performed using a variety of techniques. Haploinsufficiency profiling (HIP) is a powerful method to identify potential drug targets.
Experimental Protocols
Protocol 1: Determination of Sub-inhibitory Concentration of CSI-13
Objective: To determine the appropriate concentration of CSI-13 for the chemical-genetic screen that results in partial growth inhibition (e.g., 20-30% inhibition) of the wild-type strain.
Materials:
-
Wild-type fungal strain (e.g., Saccharomyces cerevisiae BY4743)
-
Appropriate liquid growth medium (e.g., YPD)
-
CSI-13 stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of CSI-13 in the growth medium in a 96-well plate. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 500 µM). Include a DMSO-only control.
-
Inoculate the wells with the wild-type fungal strain to a final OD600 of 0.05.
-
Incubate the plate at the optimal growth temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Plot the growth curves for each concentration of CSI-13.
-
Determine the concentration of CSI-13 that results in a 20-30% reduction in the final OD600 or growth rate compared to the DMSO control. This will be the sub-inhibitory concentration used for the screen.
Protocol 2: Haploinsufficiency Profiling (HIP) Screen with CSI-13
Objective: To identify heterozygous deletion mutants that are hypersensitive to CSI-13.
Materials:
-
Pooled collection of heterozygous diploid yeast deletion strains with unique barcodes.
-
YPD medium.
-
CSI-13 at the predetermined sub-inhibitory concentration.
-
DMSO (vehicle control).
-
Large culture flasks.
-
Genomic DNA extraction kit.
-
PCR reagents and primers for barcode amplification.
-
High-throughput sequencer.
Procedure:
-
Thaw an aliquot of the pooled heterozygous deletion library and inoculate it into fresh YPD medium. Grow overnight to saturation.
-
Dilute the saturated culture to an OD600 of 0.05 in two large flasks of YPD.
-
To one flask, add CSI-13 to the predetermined sub-inhibitory concentration. To the other flask, add an equivalent volume of DMSO (control).
-
Allow the cultures to grow competitively for a defined number of generations (typically 5-10).
-
Harvest a sample of cells from each culture at the beginning (T0) and end (T-final) of the competitive growth.
-
Extract genomic DNA from all harvested cell pellets.
-
Amplify the unique molecular barcodes from the genomic DNA using PCR with common primers.
-
Prepare the barcode amplicons for high-throughput sequencing.
-
Sequence the barcode libraries to determine the relative abundance of each strain in the control and CSI-13-treated pools.
Protocol 3: Data Analysis of HIP Screen
Objective: To identify strains that are significantly depleted in the CSI-13-treated pool compared to the control pool.
Procedure:
-
Read Counting: Count the number of reads for each unique barcode in all sequencing samples.
-
Normalization: Normalize the read counts for each barcode to the total number of reads in that sample.
-
Fitness Score Calculation: For each strain, calculate a fitness score (or log2 fold change) by comparing its normalized abundance in the CSI-13-treated sample to the control sample at the final time point.
-
Fitness Score = log2 (Normalized reads in CSI-13 sample / Normalized reads in control sample)
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, Z-score) to identify strains with a statistically significant negative fitness score, indicating hypersensitivity to CSI-13.
-
Gene Ontology (GO) Enrichment Analysis: Perform GO enrichment analysis on the list of hypersensitive "hit" genes to identify over-represented biological processes, molecular functions, and cellular components. This can provide insights into the cellular pathways affected by CSI-13.
Logical Relationships in Data Interpretation
The results from the chemical-genetic screen can be interpreted to build a network of genetic interactions and understand the compound's mode of action.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Inhibition of chitin synthase 2 and antifungal activity of lignans from the stem bark of Lindera erythrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of chitin synthases and antifungal activities by 2'-benzoyloxycinnamaldehyde from Pleuropterus ciliinervis and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Chitin Synthase Inhibitor 13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Chitin (B13524) Synthase Inhibitor 13, a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Inhibitory Properties
Chitin Synthase Inhibitor 13 (also referred to as compound 12g in some literature) is a valuable tool for studying fungal cell wall biosynthesis and for screening potential antifungal agents.[1][2][3] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 453.47 g/mol | [2][3] |
| IC50 (Chitin Synthase) | 106.7 µM | [1][2][3] |
| Mechanism of Action | Non-competitive inhibitor | [1][2][3] |
Preparing Stock Solutions
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Materials
-
This compound (powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound (Molecular Weight = 453.47 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix Thoroughly: Vortex the solution vigorously for several minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution if necessary.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Note on Preparing Working Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation.[4] The final concentration of DMSO in the experimental setup should be kept low (ideally ≤1%) and a vehicle control (buffer/media with the same final DMSO concentration) must be included in all experiments.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay measures the inhibitory effect of this compound on the activity of the enzyme.
Workflow for Chitin Synthase Activity Assay
Caption: Workflow for Chitin Synthase Activity Assay.
Materials:
-
Crude chitin synthase extract from a fungal source (e.g., Saccharomyces cerevisiae, Sclerotinia sclerotiorum)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Cofactors (e.g., MgCl2)
-
This compound stock solution
-
WGA-HRP conjugate solution
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal cells. This typically involves cell lysis and centrifugation to isolate the membrane fraction containing the enzyme.
-
Inhibitor Dilution: Prepare serial dilutions of the this compound stock solution in the reaction buffer. Remember to include a vehicle control (DMSO without the inhibitor).
-
Reaction Setup: In a WGA-coated 96-well plate, add the reaction buffer, substrate solution, cofactors, and the serially diluted inhibitor or vehicle control.
-
Initiate Reaction: Add the crude enzyme extract to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
-
Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add WGA-HRP conjugate to each well and incubate. After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Fungal inoculum
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer or plate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without inhibitor) and a negative control (broth without fungus).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific fungal strain.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.
Chitin Synthesis Pathway and Inhibition
Chitin is a crucial component of the fungal cell wall, providing structural integrity. Its synthesis is a multi-step process catalyzed by chitin synthase enzymes.
Simplified Chitin Synthesis Pathway
Caption: Simplified Fungal Chitin Synthesis Pathway.
This compound acts by non-competitively binding to the chitin synthase enzyme, thereby preventing the polymerization of UDP-N-acetylglucosamine into chitin chains.[1] This disruption of cell wall synthesis ultimately leads to fungal cell death.
References
Troubleshooting & Optimization
troubleshooting low efficacy of Chitin synthase inhibitor 13 in assays
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of CSI-13 in chitin synthase assays.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 13 and what is its mechanism of action?
A1: this compound (also referred to as compound 12g in some literature) is a non-competitive inhibitor of the enzyme chitin synthase.[1][2][3] Its non-competitive mechanism means that it does not bind to the active site of the enzyme where the substrate (UDP-N-acetylglucosamine) binds. Instead, it binds to an allosteric site, which is a different location on the enzyme. This binding event causes a conformational change in the enzyme, which in turn reduces its catalytic efficiency.[4][5]
Q2: What is the reported potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been determined to be 106.7 μM in enzymatic assays.[1][2][3]
Q3: What is the antifungal spectrum of this compound?
A3: this compound has been reported to exhibit broad-spectrum antifungal activity.[1][3] Studies have shown its efficacy against several fungal strains, with activity comparable to or stronger than polyoxin (B77205) B and similar to fluconazole (B54011) in some cases.[3]
Q4: How should I dissolve and store this compound?
A4: For in vitro assays, this compound can generally be dissolved in dimethyl sulfoxide (B87167) (DMSO). For storage, it is recommended to consult the Certificate of Analysis provided by the supplier. As a general guideline, the solid compound is typically stable at room temperature for short periods, but for long-term storage, keeping it at -20°C is advisable. Solutions in DMSO should also be stored at -20°C or -80°C.
Q5: My in vitro results with CSI-13 are not correlating with my whole-cell (in vivo) antifungal activity. What could be the reason?
A5: Discrepancies between in vitro enzyme inhibition and in vivo whole-cell activity are common. Several factors can contribute to this:
-
Cellular Permeability: CSI-13 may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme.
-
Efflux Pumps: Fungal cells may possess efflux pumps that actively remove the inhibitor from the cytoplasm, reducing its intracellular concentration and efficacy.[6]
-
Cell Wall Integrity (CWI) Pathway: Fungi have a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. When chitin synthesis is inhibited, this pathway can be activated, leading to an increase in the synthesis of other cell wall components, such as β-glucans, which can partially rescue the cell.[6]
-
Zymogen Activation: Chitin synthases are often produced as inactive zymogens that require proteolytic activation. The activation state of the enzyme in your whole-cell assay may differ from the in vitro conditions, where proteases might be used to activate the enzyme.[6]
Troubleshooting Guide for Low Efficacy of CSI-13 in Assays
This guide provides a structured approach to troubleshoot common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Issue 1: Low or No Inhibition Observed in the Enzymatic Assay
| Potential Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Ensure proper storage of CSI-13 (solid and in solution) to prevent degradation.- Prepare fresh stock solutions of the inhibitor for each experiment. |
| Suboptimal Assay Conditions | - pH: Verify that the assay buffer pH is within the optimal range for chitin synthase activity (typically 6.5-7.5).- Temperature: Ensure the incubation temperature is optimal for the specific chitin synthase being used (generally 25-30°C).- Cofactors: Confirm the presence and optimal concentration of necessary cofactors, such as Mg²⁺. |
| Enzyme Preparation Issues | - Enzyme Activity: Confirm that the chitin synthase enzyme preparation is active using a positive control inhibitor (e.g., Nikkomycin Z).- Zymogen Activation: If using a crude enzyme preparation, ensure that the zymogenic form of chitin synthase has been appropriately activated with a protease like trypsin.[6] |
| Inhibitor Precipitation | - Visually inspect the assay wells for any signs of inhibitor precipitation, which can occur at higher concentrations.- If precipitation is suspected, try using a lower concentration of the inhibitor or a different solvent system (though DMSO is standard). |
Issue 2: High Variability in Inhibition Results
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate your pipettes regularly.- Use appropriate pipetting techniques to ensure accurate and consistent dispensing of the inhibitor and other reagents. |
| Incomplete Mixing | - Ensure thorough mixing of all components in the assay wells before starting the measurement. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a microplate, consider not using them for critical measurements or incubate the plate in a humidified chamber. |
| Inhibitor Instability | - Assess the stability of CSI-13 in your specific assay buffer and under the experimental conditions (e.g., incubation time and temperature). |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variable Substrate Concentration | - Although CSI-13 is a non-competitive inhibitor and its IC50 should not be dependent on substrate concentration, ensure that the substrate concentration is consistent across all experiments for reliable comparisons. |
| Differences in Enzyme Preparation | - Use the same batch of chitin synthase enzyme for a set of comparative experiments to avoid variability in enzyme activity. |
| Data Analysis Errors | - Double-check the calculations and the curve-fitting model used to determine the IC50 value. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and other relevant inhibitors for comparison.
| Inhibitor | Target Enzyme/Organism | IC50 / Kᵢ | Mechanism of Action | Reference |
| This compound | Chitin Synthase | 106.7 µM (IC50) | Non-competitive | [1][2][3] |
| Nikkomycin Z | Candida albicans Chs2 | 1.5 ± 0.5 µM (Kᵢ) | Competitive | [6] |
| Polyoxin D | Candida albicans Chs2 | 3.2 ± 1.4 µM (Kᵢ) | Competitive | [6] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM (IC50) | Not specified | [6] |
Experimental Protocols
Non-Radioactive Chitin Synthase Activity Assay
This protocol is a generalized method for determining chitin synthase activity and can be adapted for testing the efficacy of this compound.
Materials:
-
96-well microtiter plates (WGA-coated)
-
Wheat Germ Agglutinin (WGA) solution
-
Bovine Serum Albumin (BSA) blocking buffer
-
Crude or purified chitin synthase enzyme preparation
-
Reaction mixture (containing buffer, UDP-N-acetylglucosamine substrate, and cofactors)
-
This compound stock solution
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Use pre-coated WGA plates or coat the plates with WGA solution overnight at 4°C. Wash the wells with deionized water.
-
Blocking: Add BSA blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the wells again.
-
Enzyme Reaction:
-
Add the reaction mixture to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the chitin synthase enzyme preparation to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
-
-
Detection:
-
Stop the reaction by washing the plate multiple times with deionized water to remove unreacted substrate.
-
Add WGA-HRP conjugate solution to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate to remove unbound WGA-HRP.
-
Add TMB substrate and incubate until color develops.
-
Stop the colorimetric reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Subtract the background absorbance (from wells with no enzyme or boiled enzyme).
-
Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.
-
Visualizations
Signaling Pathway for Chitin Synthesis Regulation
Caption: Regulation of chitin synthesis in response to cell wall stress.
Experimental Workflow for Troubleshooting Low CSI-13 Efficacy
Caption: A logical workflow for troubleshooting low efficacy of CSI-13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 3. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chitin Synthase Inhibitor 13 (CSI-13) for Fungal Studies
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of CSI-13 in fungal studies. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chitin Synthase Inhibitor 13?
A1: this compound is a non-competitive inhibitor of chitin synthase.[1] Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, an essential component of the fungal cell wall.[2][3] By inhibiting this enzyme, CSI-13 disrupts the integrity of the fungal cell wall, which can lead to growth inhibition or cell death.[3] As chitin is not present in mammalian cells, its synthesis is an attractive target for antifungal agents.[4][5]
Q2: What is a typical starting concentration for CSI-13 in fungal experiments?
A2: A good starting point for determining the optimal concentration of CSI-13 is to perform a dose-response experiment. Based on available data, the IC₅₀ (half-maximal inhibitory concentration) of CSI-13 against chitin synthase is 106.7 μM.[1] Therefore, a concentration range bracketing this value would be appropriate for initial in vitro enzyme inhibition assays. For whole-cell assays, such as determining the Minimum Inhibitory Concentration (MIC), a broader range of concentrations should be tested, for example, from 0.1 µg/mL to 100 µg/mL, as cell permeability and other factors can influence the effective concentration.
Q3: How do I dissolve and store this compound?
A3: this compound is typically a solid at room temperature.[6] For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. For in vivo studies, specific formulations may be required for compounds with low water solubility.[6]
Regarding storage, stock solutions in DMSO should be stored at -20°C for short-term storage (up to a month) and at -80°C for long-term storage (up to 6 months).[6] It is advisable to prepare fresh aqueous working solutions for each experiment to ensure stability and activity.[7]
Q4: My in vitro results with CSI-13 do not match my in vivo (whole-cell) results. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in antifungal research. Several factors can contribute to this:
-
Cellular Compensation: Fungi possess a dynamic cell wall and can activate compensatory mechanisms in response to cell wall stress.[4] For instance, inhibition of chitin synthesis might lead to an increase in the production of other cell wall components like β-glucans.[8]
-
Drug Efflux: Fungal cells may possess efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Compound Stability: The stability of CSI-13 may differ in the complex environment of a cell culture medium compared to a defined in vitro assay buffer.
-
Metabolic Inactivation: The fungal cells may metabolize and inactivate the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no inhibitory activity observed in vitro. | Inactive enzyme preparation. | Ensure proper storage of the chitin synthase enzyme at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for assays.[9] |
| Suboptimal assay conditions. | Optimize the pH, temperature, and cofactor concentrations for your specific chitin synthase enzyme.[9] The optimal pH is typically between 6.5 and 7.5, and the temperature is generally between 30°C and 44°C.[9][10] | |
| Zymogen activation required. | Some chitin synthases are produced as inactive zymogens and require proteolytic activation. Consider a pre-incubation step with a protease like trypsin.[9] | |
| Precipitation of CSI-13 in aqueous solution. | Low aqueous solubility. | When diluting from a DMSO stock, add the stock solution slowly to the aqueous buffer while vigorously mixing.[7] Gentle warming (e.g., to 37°C) or brief sonication may also help in redissolving the compound.[7] |
| High variability between experimental replicates. | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of all solutions. Standardize washing steps in plate-based assays.[10] |
| Inconsistent zymogen activation. | If using a protease for activation, ensure consistent incubation times and temperatures across all samples.[9] | |
| Fungal strain shows resistance to CSI-13. | Presence of multiple chitin synthase isoforms. | Filamentous fungi often have multiple chitin synthase genes, and some isoforms may be less sensitive to the inhibitor.[4] |
| Compensatory cell wall responses. | The fungus may upregulate other cell wall synthesis pathways to compensate for chitin synthase inhibition.[8] Consider combination therapy with inhibitors of other cell wall components, such as β-glucan synthesis inhibitors (e.g., caspofungin).[11] |
Quantitative Data
Table 1: Inhibitory Activity of Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | Assay Type | IC₅₀ | Reference |
| This compound | Chitin synthase | In vitro | 106.7 μM | [1] |
| Nikkomycin Z | Candida albicans (CaChs1) | In vitro | 15 µM | [10] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | In vitro | 0.19 mM | [12] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum CHS | In vitro | 0.12 mM | [12] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | In vitro | 17.46 ± 3.39 µg/mL | [13] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | In vitro | 3.51 ± 1.35 µg/mL | [13] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | In vitro | 13.08 ± 2.08 µg/mL | [13] |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from a general method for measuring chitin synthase activity and can be used to determine the IC₅₀ of CSI-13.
Materials:
-
Crude chitin synthase enzyme extract from the target fungus
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Reaction mixture: Assay buffer containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂[10]
-
This compound (CSI-13) dissolved in DMSO
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from your fungal species of interest.[10]
-
Assay Setup: To the wells of a WGA-coated 96-well plate, add 50 µL of the reaction mixture.
-
Add 2 µL of CSI-13 at various concentrations (in DMSO) to the test wells. Add 2 µL of DMSO to the control wells.
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.[10]
-
Incubate the plate on a shaker at 30°C for 3 hours.[10]
-
Washing: Stop the reaction by washing the plate six times with ultrapure water to remove unbound reagents.[10]
-
Detection: Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution and incubate until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each CSI-13 concentration and determine the IC₅₀ value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of CSI-13 that inhibits the visible growth of a fungal species.
Materials:
-
This compound (CSI-13)
-
Target fungal species
-
Appropriate liquid culture medium (e.g., RPMI 1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare a serial dilution of CSI-13 in the culture medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Inoculum Preparation: Grow the fungal species in liquid medium overnight. Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ cells/mL in the culture medium.[14]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.[14]
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal species for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of CSI-13 at which there is no visible growth of the fungus.[14] This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Fungal cell wall integrity signaling pathways regulating chitin synthesis.
Caption: Experimental workflow for optimizing CSI-13 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chitin Synthase Inhibitor 13 (CSI-13) in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chitin (B13524) Synthase Inhibitor 13 (CSI-13) in yeast (Saccharomyces cerevisiae). The information provided addresses potential off-target effects and common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of CSI-13 in yeast?
A1: CSI-13 is designed to inhibit chitin synthases, which are crucial for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3] The primary on-target effects should include a reduction in total chitin content, leading to a weakened cell wall. This can manifest as increased sensitivity to osmotic stress, cell lysis, and morphological abnormalities such as budding defects or cell clumping.
Q2: What are the potential off-target effects of CSI-13?
A2: Off-target effects can arise from CSI-13 interacting with other proteins or cellular pathways.[4][5] Potential off-target effects may include, but are not limited to:
-
Activation of the Cell Wall Integrity (CWI) Pathway: As a compensatory response to cell wall stress, the CWI pathway is often activated.[6][7]
-
Induction of the High Osmolarity Glycerol (HOG) Pathway: This pathway can be activated in response to various stresses, including cell wall damage.[8][9][10]
-
Disruption of Glucan Synthesis: The cell may alter its glucan production to compensate for the lack of chitin, a known response to cell wall-targeting antifungals.[2]
-
Effects on General Membrane Processes: Due to the localization of chitin synthases in the plasma membrane, high concentrations of CSI-13 might interfere with other membrane-associated proteins or lipid organization.
Q3: My yeast cells show increased resistance to CSI-13 over time. What could be the cause?
A3: Increased resistance can be due to several factors. A primary mechanism is the upregulation of compensatory pathways, such as the Cell Wall Integrity (CWI) pathway, which reinforces the cell wall with other components like β-glucans.[6][7] Additionally, mutations in the target chitin synthase or in genes that regulate drug efflux pumps could lead to resistance.
Q4: At what concentration should I use CSI-13 to minimize off-target effects?
A4: It is crucial to perform a dose-response curve to determine the optimal concentration. The ideal concentration should be the lowest dose that elicits the desired on-target phenotype without causing widespread, non-specific toxicity.[5] Chemogenomic profiling at various concentrations can help distinguish on-target from off-target effects, as off-target effects are often more prominent at higher concentrations.[4][5]
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
| Question | Possible Cause | Troubleshooting Step |
| Why am I seeing significant variability in cell viability or phenotype between my replicate experiments with CSI-13? | Inconsistent inhibitor concentration. | Ensure CSI-13 is fully dissolved and vortexed before each use. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Cell density variations. | Use a spectrophotometer or cell counter to ensure a consistent starting cell density for all replicates. | |
| Edge effects in microplates. | Avoid using the outer wells of microtiter plates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or water. | |
| Inconsistent incubation times. | Use a timer and process all replicates consistently. Stagger the addition of CSI-13 if necessary to ensure uniform treatment duration. |
Issue 2: Unexpected or severe growth defects at low CSI-13 concentrations.
| Question | Possible Cause | Troubleshooting Step |
| My yeast strain is showing a severe growth defect at a concentration of CSI-13 that is much lower than expected. Why? | The yeast strain has a mutation in a gene that is synthetically lethal with chitin synthase inhibition. | Review the genotype of your yeast strain. If it has a known mutation in a cell wall-related gene, it may be hypersensitive to CSI-13. Consider using a wild-type prototrophic strain for initial characterization. |
| Off-target effects are potent in this strain. | Perform a chemogenomic screen (see Experimental Protocols) to identify potential off-target interactions that may be causing the hypersensitivity.[4][5] | |
| Media composition is interacting with the compound. | Test the effect of CSI-13 in different standard yeast media (e.g., YPD vs. synthetic complete) to rule out media-specific interactions. |
Issue 3: No observable phenotype after CSI-13 treatment.
| Question | Possible Cause | Troubleshooting Step |
| I am not observing any changes in my yeast cells after treating them with CSI-13. | CSI-13 is inactive or degraded. | Verify the integrity of your CSI-13 stock. If possible, confirm its activity with a positive control strain known to be sensitive. |
| The yeast strain is resistant. | Some yeast strains may have intrinsic resistance mechanisms. Test CSI-13 on a different genetic background (e.g., W303 vs. BY4741). | |
| Insufficient concentration or treatment time. | Perform a dose-response experiment with a wider range of concentrations and extend the incubation period. | |
| Redundancy of chitin synthases. | Yeast has multiple chitin synthase enzymes. CSI-13 may only be inhibiting a non-essential one. Consider using a strain where other chitin synthase genes are deleted to unmask the effect. |
Summary of Potential Off-Target Effects on Key Signaling Pathways
| Pathway | Potential Effect of CSI-13 | Key Readouts for Experimental Validation |
| Cell Wall Integrity (CWI) Pathway | Upregulation in response to cell wall stress.[6][7] | Increased phosphorylation of the MAPK Slt2/Mpk1. Increased transcription of CWI target genes (e.g., FKS2, MLP1). |
| High Osmolarity Glycerol (HOG) Pathway | Activation due to general cellular stress.[8][9][10] | Increased phosphorylation of the MAPK Hog1. Nuclear localization of Hog1. |
| Calcineurin Pathway | Activation in response to cell wall damage and membrane stress. | Increased expression of calcineurin-dependent reporters (e.g., CDRE-lacZ). Hypersensitivity of calcineurin mutant strains (e.g., cnb1Δ) to CSI-13. |
Experimental Protocols
Protocol 1: Chemogenomic Profiling (Haploinsufficiency Profiling)
This method identifies gene deletions that cause hypersensitivity to a compound, thereby revealing the compound's mode of action and potential off-target effects.[4][5][11]
Objective: To identify genes that, when their dosage is halved, sensitize yeast cells to CSI-13.
Materials:
-
Yeast heterozygous deletion collection (diploid strains with one copy of each non-essential gene deleted).
-
CSI-13 stock solution.
-
YPD medium.
-
96-well or 384-well microplates.
-
Plate reader for measuring optical density (OD600).
-
Robotic pinning tool (optional, for high-throughput screening).
Methodology:
-
Determine the Inhibitory Concentration (IC20):
-
Grow a wild-type diploid yeast strain in YPD to mid-log phase.
-
In a 96-well plate, perform a serial dilution of CSI-13.
-
Inoculate the wells with the wild-type strain to a starting OD600 of ~0.05.
-
Incubate at 30°C with shaking for 18-24 hours.
-
Measure the final OD600 and determine the CSI-13 concentration that inhibits growth by approximately 20% (IC20) compared to a no-drug control.
-
-
Screen the Deletion Collection:
-
Array the heterozygous deletion collection in 96- or 384-well plates containing YPD medium.
-
Prepare two sets of plates: one with YPD medium alone (control) and one with YPD medium containing CSI-13 at the predetermined IC20.
-
Inoculate the plates with the deletion strains.
-
Incubate at 30°C for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Measure the final OD600 of all plates.
-
For each deletion strain, calculate a sensitivity score. A common metric is the log2 ratio of the growth in the presence of CSI-13 to the growth in the control condition.
-
Strains with a significantly lower growth ratio are considered "hits." These are the strains that are hypersensitive to CSI-13.
-
-
Interpretation of Results:
-
On-target hits: Strains heterozygous for the target chitin synthase genes should be identified as sensitive.
-
Off-target hits: Sensitive strains with deletions in genes unrelated to chitin synthesis suggest potential off-target effects. For example, if strains with deletions in genes of the ergosterol (B1671047) biosynthesis pathway are sensitive, CSI-13 might also be affecting the cell membrane.
-
Mandatory Visualizations
Caption: Workflow for identifying on- and off-target effects of CSI-13 using chemogenomic profiling.
Caption: Compensatory activation of the CWI pathway in response to CSI-13-induced cell wall stress.
Caption: The two branches of the HOG pathway that can be activated by cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Chemogenomic profiling: identifying the functional interactions of small molecules in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Genetic and Chemogenomic Analysis in Yeast | Springer Nature Experiments [experiments.springernature.com]
how to address solubility issues with Chitin synthase inhibitor 13
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 13?
This compound, also identified as compound 12g, is a non-competitive inhibitor of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] It has demonstrated broad-spectrum antifungal activity and is a subject of interest in the development of novel antifungal agents. The inhibitor has an IC₅₀ of 106.7 μM.[1][2]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to have limited solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO). For challenging cases, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[3] It is advisable to start with DMSO.
Q3: My dissolved this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. This indicates that the compound is crashing out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to address this, including the use of co-solvents and proper dilution techniques.
Q4: How does this compound work?
As a non-competitive inhibitor, this compound binds to a site on the chitin synthase enzyme that is distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event alters the enzyme's conformation, leading to a reduction in its catalytic activity and consequently, the inhibition of chitin synthesis.[1][2] Disruption of chitin synthesis compromises the integrity of the fungal cell wall.
Q5: What is the expected cellular response to treatment with this compound?
Inhibition of chitin synthesis typically triggers a compensatory response in fungi known as the Cell Wall Integrity (CWI) pathway.[4][5][6] This signaling cascade is activated in response to cell wall stress and leads to the reinforcement of the cell wall through the synthesis of other components. Understanding this pathway is crucial for interpreting experimental results and anticipating potential mechanisms of resistance.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
This is one of the most common challenges encountered with this compound. The following steps provide a systematic approach to overcoming solubility issues.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Data Presentation
Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| In Vitro Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Expected to be the best solvent. | Prepare a high-concentration stock solution (e.g., 10-50 mM). |
| Ethanol | Alternative solvent. | Solubility may be lower than in DMSO. |
| N,N-Dimethylformamide (DMF) | Alternative solvent. | Use with caution due to higher toxicity. |
| Water | Very low solubility expected. | Not recommended for initial stock preparation. |
| In Vivo Formulations | ||
| 10% DMSO, 5% Tween 80, 85% Saline | Formulation dependent on desired final concentration. | A common formulation for intravenous or intraperitoneal injections.[3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Formulation dependent on desired final concentration. | PEG300 can help to improve and maintain solubility.[3] |
| 10% DMSO, 90% Corn Oil | Formulation dependent on desired final concentration. | Suitable for subcutaneous or intramuscular injections.[3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 453.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg, this would be: (1 mg / 453.47 mg/mmol) / 10 mmol/L = 0.00022 L = 220 µL
-
Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at a low frequency.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Determining Experimental Solubility
This protocol provides a method to estimate the solubility of this compound in a solvent of choice.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol)
-
Saturated solution preparation equipment (e.g., shaker, incubator)
-
Filtration system (e.g., 0.22 µm syringe filter)
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent and determine the concentration of the inhibitor using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Signaling Pathway
The Fungal Cell Wall Integrity (CWI) Pathway
Inhibition of chitin synthesis by compounds like this compound induces significant stress on the fungal cell wall. The primary response to this stress is the activation of the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (Mitogen-Activated Protein Kinase) cascade.[5][6][8] This pathway initiates a transcriptional program to remodel and reinforce the cell wall, often by increasing the synthesis of other cell wall components like β-glucans.
Caption: The signaling cascade of the Cell Wall Integrity (CWI) pathway activated in response to chitin synthase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of expression, activity and localization of fungal chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
overcoming resistance to Chitin synthase inhibitor 13 in fungal strains
<_Step_2>
Technical Support Center: Chitin (B13524) Synthase Inhibitor 13 (CSI-13)
Welcome to the Technical Support Center for Chitin Synthase Inhibitor 13 (CSI-13).
This resource is designed for researchers, scientists, and drug development professionals working with CSI-13. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of CSI-13 Efficacy in a Previously Susceptible Fungal Strain
Possible Causes:
-
Development of Acquired Resistance: Prolonged exposure to sub-inhibitory concentrations of CSI-13 can lead to the selection of resistant mutants.
-
Experimental Variability: Inconsistencies in experimental setup, such as inoculum size, incubation time, or media composition, can affect inhibitor performance.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of CSI-13 efficacy.
Quantitative Data Summary: Hypothetical MIC Shift
This table illustrates a hypothetical scenario of resistance development in Candida albicans after prolonged exposure to CSI-13.
| Fungal Strain | Passage Number | CSI-13 MIC (µg/mL) | Fold Change in MIC |
| C. albicans (Parental) | 0 | 0.25 | - |
| C. albicans (Exposed) | 10 | 0.5 | 2 |
| C. albicans (Exposed) | 20 | 4.0 | 16 |
| C. albicans (Resistant) | 30 | 16.0 | 64 |
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
Possible Causes:
-
Trailing Growth: Reduced but persistent fungal growth across a range of CSI-13 concentrations can make the minimum inhibitory concentration (MIC) difficult to determine.[2]
-
Inoculum Effect: Variations in the initial concentration of fungal cells can lead to inconsistent MIC values.[1]
-
Media Composition: The pH and nutrient content of the culture medium can influence the activity of CSI-13.[2]
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum size (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[2]
-
Use Standardized Media: Employ a standardized medium such as RPMI 1640 for susceptibility testing to ensure consistency between experiments.[2]
-
Endpoint Reading: For fungistatic inhibitors like CSI-13, the MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the control. This can be standardized using a microplate reader.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CSI-13?
A1: CSI-13 is a competitive inhibitor of chitin synthase, a key enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall.[4] By mimicking the natural substrate, UDP-N-acetylglucosamine, CSI-13 blocks the formation of chitin polymers, leading to a weakened cell wall and ultimately inhibiting fungal growth.[5]
Q2: What are the common mechanisms of resistance to chitin synthase inhibitors like CSI-13?
A2: Fungal strains can develop resistance to chitin synthase inhibitors through several mechanisms:
-
Target Modification: Mutations in the chitin synthase genes (CHS) can alter the enzyme's structure, reducing the binding affinity of CSI-13.
-
Overexpression of the Target: An increase in the expression of CHS genes can lead to higher levels of the chitin synthase enzyme, requiring a higher concentration of CSI-13 to achieve inhibition.
-
Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump CSI-13 out of the fungal cell, reducing its intracellular concentration.[6][7][8]
-
Activation of Compensatory Pathways: Fungi can activate stress response pathways, such as the cell wall integrity (CWI) pathway, which can lead to the synthesis of other cell wall components (like β-glucans) to compensate for the lack of chitin.[9][10][11]
Signaling Pathway for Compensatory Response:
Caption: Compensatory response to CSI-13 via the CWI pathway.
Q3: Can CSI-13 be used in combination with other antifungal agents?
A3: Yes, combining CSI-13 with other antifungals can be a promising strategy. For instance, a synergistic effect has been observed when chitin synthase inhibitors are combined with echinocandins, which inhibit β-1,3-glucan synthesis.[12] This dual targeting of the cell wall can be more effective and may help to prevent the development of resistance.
Q4: How can I determine if my resistant strain has mutations in the chitin synthase gene?
A4: You can identify mutations in the chitin synthase gene by sequencing the CHS genes from your resistant fungal strain and comparing the sequence to that of the parental, susceptible strain.
Q5: My qPCR results show upregulation of ABC transporter genes in my resistant strain. What does this mean?
A5: Upregulation of ABC transporter genes suggests that your fungal strain may be actively effluxing CSI-13 from the cell.[7][13] This is a common mechanism of multidrug resistance in fungi.[6][8] You can further investigate this by using an ABC transporter inhibitor to see if it restores susceptibility to CSI-13.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
Materials:
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium, buffered to pH 7.0
-
CSI-13 stock solution
-
Fungal inoculum, adjusted to the appropriate concentration
-
Spectrophotometer
Methodology:
-
Prepare Drug Dilutions: Serially dilute the CSI-13 stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations.
-
Prepare Inoculum: Culture the fungal strain and prepare a cell suspension. Adjust the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI 1640.[2]
-
Inoculate Plate: Add the diluted fungal inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida species) for 24-48 hours.[3]
-
Determine MIC: The MIC is the lowest concentration of CSI-13 that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[2][3] This can be assessed visually or by using a microplate reader.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of chitin synthase (CHS) and ABC transporter genes in resistant fungal strains compared to susceptible strains.
Workflow Diagram:
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
minimizing cytotoxicity of Chitin synthase inhibitor 13 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) in cell-based assays. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 13 (CSI-13) and what is its primary mechanism of action?
This compound is a non-competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin.[1] Chitin is a crucial component of the cell walls of fungi and the exoskeletons of arthropods.[2] By inhibiting chitin synthase, CSI-13 disrupts the structural integrity of these organisms, making it a compound of interest for antifungal research.[1] It has a reported IC50 of 106.7 μM for chitin synthase.[1]
Q2: Is this compound expected to be cytotoxic to mammalian cells?
Since mammalian cells do not possess chitin or chitin synthase, the on-target cytotoxicity of CSI-13 in these cells is expected to be low. However, like many small molecules, off-target effects can lead to cytotoxicity. The spiro-quinazolinone scaffold of CSI-13 has been associated with various biological activities, and some quinazolinone derivatives have shown cytotoxic effects in mammalian cell lines, often in the micromolar range.[3][4] Therefore, it is crucial to experimentally determine the cytotoxic profile of CSI-13 in your specific cell line.
Q3: What are the potential off-target effects of this compound that could cause cytotoxicity?
The quinazolinone core structure is known to interact with various cellular targets. Potential off-target signaling pathways that could be affected by CSI-13, leading to cytotoxicity, include the PI3K/Akt and MAPK signaling pathways.[5][6] Inhibition of these pathways can interfere with cell growth, proliferation, and survival, ultimately leading to apoptosis.
Q4: How can I determine the optimal non-toxic working concentration of CSI-13 for my experiments?
The ideal working concentration should be high enough to inhibit chitin synthase (in relevant models) while being minimally toxic to the host or mammalian cells in your assay. A dose-response experiment is essential to determine the 50% cytotoxic concentration (CC50). This can be achieved using cell viability assays such as the MTT or CellTiter-Glo® assay. It is advisable to test a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a clear dose-response curve.
Q5: What are the initial steps to troubleshoot unexpected high cytotoxicity with CSI-13?
If you observe high cytotoxicity, consider the following:
-
Compound Concentration: Verify your calculations and the final concentration in the wells. It's possible the concentration is too high.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically below 0.5%). Always include a vehicle control in your experiments.
-
Incubation Time: The duration of exposure to CSI-13 can significantly impact cytotoxicity. Consider reducing the incubation time.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High background in cytotoxicity assay | Compound interference with assay reagents. | Run a cell-free control with CSI-13 and the assay reagent to check for direct interactions. Consider using an alternative cytotoxicity assay with a different detection method. |
| Microbial contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Discard any contaminated cultures. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Use a cell counter to ensure consistent cell numbers per well for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Visually inspect the wells for any precipitate. CSI-13 may have limited solubility in aqueous media. Prepare fresh dilutions for each experiment and consider using a lower concentration of the solvent. | |
| No clear dose-response curve | CSI-13 is not cytotoxic at the tested concentrations. | Expand the concentration range to higher levels, being mindful of solubility limits. |
| Assay is not sensitive enough. | Increase the cell number per well or the incubation time with the assay reagent. | |
| Observed effect only at cytotoxic concentrations | The desired biological effect may be a consequence of general cytotoxicity. | Re-evaluate the experimental design. Try to identify a concentration that shows the desired effect with minimal impact on cell viability. |
Quantitative Data
| Compound Class | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Quinazolinone Derivatives | HeLa (Cervical Cancer) | MTT | 10 - 100 | |
| B16F10 (Melanoma) | MTT | >100 (most compounds) | [3] | |
| PC3 (Prostate Cancer) | MTT | >100 (most compounds) | [3] | |
| Fused Pyrrolo-quinazolinones | HeLa (Cervical Cancer) | MTT | ~10 - 50 | [3] |
| Quinazolinone Derivatives | HEPG2 (Liver Carcinoma) | MTT | 6.90 - >50 | |
| MCF7 (Breast Cancer) | MTT | ~10 - >50 | [7] | |
| Spiro-pyridine Derivatives | HepG-2 (Liver Carcinoma) | Not Specified | 8.42 - 78.17 | [8] |
| Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 7.83 - 84.43 | [8] | |
| Quinazolinone Derivative | SKLU-1 (Lung Cancer) | Not Specified | 9.48 | [4] |
| MCF-7 (Breast Cancer) | Not Specified | 20.39 | [4] | |
| HepG-2 (Liver Carcinoma) | Not Specified | 18.04 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (CSI-13)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CSI-13 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the CSI-13 dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells of interest
-
This compound (CSI-13)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of CSI-13 as described in the MTT assay protocol.
-
Incubation: Incubate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation with Reagent: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of caspases 3 and 7, and therefore, apoptosis.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of CSI-13.
Potential Off-Target Signaling Pathways
Caption: Potential off-target signaling pathways affected by CSI-13.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for Chitin synthase inhibitor 13
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 13 and what is its mechanism of action?
A1: this compound (also referred to as compound 12g) is a non-competitive inhibitor of the enzyme chitin synthase.[1][2][3] Chitin synthase is a crucial enzyme in fungi and arthropods, responsible for the synthesis of chitin, an essential component of their cell walls and exoskeletons, respectively.[4][5] By inhibiting this enzyme, the inhibitor disrupts the structural integrity of these organisms, leading to their death or reduced viability, which gives it a broad-spectrum of antifungal activity.[1][3][4]
Q2: What is the IC50 value for this compound?
A2: The reported IC50 value for this compound is 106.7 μM.[1][2][3]
Q3: In what solvent should I dissolve this compound?
A3: this compound is typically soluble in DMSO for in vitro assays.[2] For other potential solvents, it is recommended to test solubility with a small amount of the product in solvents like ethanol (B145695) or DMF.[2]
Q4: What are the common assays to measure chitin synthase activity and the effect of its inhibitors?
A4: The most common methods are radioactive and non-radioactive assays.[6]
-
Radioactive Assay: This traditional method measures the incorporation of a radiolabeled substrate, such as [¹⁴C] UDP–N-acetyl-D-glucosamine, into chitin.[6]
-
Non-radioactive Assay: A more modern, high-throughput method uses the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[6][7] The newly synthesized chitin is captured on a WGA-coated plate and detected with a horseradish peroxidase (HRP)-conjugated WGA, with the signal quantified colorimetrically.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Inactive enzyme preparation. | Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for each assay.[6] |
| Suboptimal assay conditions. | Optimize pH (typically 6.5-7.0), temperature (generally 37°C-44°C), and cofactor concentrations for your specific enzyme source.[6] | |
| Presence of endogenous inhibitors in crude extracts. | Partially purify the enzyme preparation to remove potential inhibitors.[6] | |
| Melanization of the enzyme extract. | Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent this.[6] | |
| High Background or False Positives | Non-specific binding of the inhibitor or other proteins to WGA-coated plates. | Ensure thorough washing steps and consider using a blocking agent like BSA.[6] |
| Endogenous UDP-GlcNAc in crude enzyme preparations. | Include a control without added substrate to measure and subtract this background activity.[6] | |
| Inhibitor precipitation. | Check the solubility of this compound under your specific assay conditions.[6] | |
| Inconsistent Results | Variability in zymogen activation. | If using a protease like trypsin to activate the chitin synthase, ensure consistent pre-incubation times and conditions across all experiments.[6] |
| Inhibitor instability. | Verify the stability of this compound under the assay's pH, temperature, and duration.[6] | |
| Discrepancy between in vitro and in vivo results | Poor cell permeability of the inhibitor. | The compound may not effectively penetrate the fungal cell wall or membrane to reach the intracellular enzyme in whole-cell assays.[6] |
| Active efflux of the inhibitor by the cells. | Fungal cells may possess pumps that actively remove the inhibitor, lowering its intracellular concentration.[6] | |
| Cellular compensatory mechanisms. | Fungi can respond to cell wall stress by upregulating chitin synthesis, which may counteract the effect of the inhibitor in vivo.[6] | |
| Differential activation of chitin synthase zymogens. | The activation state of the enzyme may differ between in vitro and in vivo conditions.[6] |
Quantitative Data Summary
| Inhibitor | Target Organism/Enzyme | IC50 Value | Mechanism of Action |
| This compound | Chitin Synthase | 106.7 μM | Non-competitive[1][2][3] |
| Nikkomycin Z | Candida albicans Chs2 | Kᵢ = 1.5 ± 0.5 µM | Competitive[6] |
| Polyoxin D | Candida albicans Chs2 | Kᵢ = 3.2 ± 1.4 µM | Competitive[6] |
| RO-09-3024 | Candida albicans Chs1 | 0.14 nM | Non-competitive[6] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | - |
Experimental Protocols
Non-Radioactive Chitin Synthase Activity Assay
This protocol is a high-throughput method for quantifying chitin synthase activity by detecting the synthesized chitin using a WGA-HRP conjugate.[8]
I. Preparation of Crude Enzyme Extract (from Fungal Mycelia)
-
Harvest fresh fungal mycelia via centrifugation (3,000 x g for 10 minutes).
-
Wash the mycelia twice with sterile ultrapure water.
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in an ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.[9]
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor.[9]
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the crude chitin synthase enzyme solution and store it at -20°C until use.[9]
II. Assay Procedure
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[9]
-
Blocking: Add 200 µL of blocking solution (e.g., 2% BSA in Tris-HCl buffer) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]
-
Enzyme Reaction:
-
Empty the blocking solution.
-
Add 50 µL of the reaction mixture to each well.
-
Add your desired concentrations of this compound (dissolved in DMSO). Include a no-inhibitor control.
-
Initiate the reaction by adding 20-50 µL of the enzyme preparation. Include a boiled enzyme control for background measurement.[6]
-
Incubate the plate at 37°C for 60 minutes with shaking.[6]
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by emptying the plate and washing it five times with ultrapure water.
-
Add 200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[6]
-
Wash the plate five more times.
-
Add 100 µL of a peroxidase substrate (e.g., TMB) and measure the optical density at the appropriate wavelength (e.g., 650 nm).[6]
-
-
Data Analysis:
-
Subtract the background readings (from the boiled enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Workflow for a non-radioactive chitin synthase assay.
Caption: A logical flowchart for troubleshooting common assay issues.
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
common pitfalls in Chitin synthase inhibitor 13 experiments and how to avoid them
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with CSI-13.
Question: Why am I observing low or no inhibitory activity with CSI-13 in my in vitro chitin synthase assay?
Answer:
Several factors could contribute to a lack of expected inhibitory activity. Consider the following potential causes and solutions:
-
Inactive Enzyme Preparation: The chitin synthase enzyme may have lost activity. Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh enzyme extracts for your assays[1].
-
Suboptimal Assay Conditions: The assay conditions may not be optimal for enzyme activity. Key parameters to optimize for your specific enzyme source include pH (typically 6.5-7.5), temperature (generally 30-44°C), and cofactor concentrations (e.g., Mg²⁺ or Co²⁺)[1][2][3].
-
Zymogen Inactivation: Many chitin synthases are produced as inactive zymogens and require proteolytic activation[1][4]. Ensure consistent and complete activation, for example, by pre-incubating the enzyme preparation with trypsin[2][5][6].
-
Inhibitor Instability or Precipitation: CSI-13 may be unstable or precipitating in the aqueous assay buffer. Prepare fresh dilutions of CSI-13 from a DMSO stock for each experiment and visually inspect for any precipitation[7][8]. The final DMSO concentration should be kept consistent across all wells and below the toxic threshold for the enzyme.
Question: My CSI-13 IC₅₀ values are inconsistent between experiments. What is causing this variability?
Answer:
Inconsistent IC₅₀ values are a common challenge. The following points are critical for achieving reproducible results:
-
Inhibitor Stability: The stability of CSI-13 in your working solution can affect its potency. It is recommended to prepare aqueous working solutions fresh for each experiment[8]. Stock solutions in DMSO should be stored appropriately (e.g., at -80°C for long-term storage) and freeze-thaw cycles should be minimized[8].
-
Mechanism of Inhibition: CSI-13 is a non-competitive inhibitor of chitin synthase[9][10]. Unlike competitive inhibitors, its IC₅₀ value should not be dependent on the substrate (UDP-GlcNAc) concentration. However, ensuring consistent substrate concentration is still crucial for overall assay consistency.
-
Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can lead to significant differences in results. Adhere strictly to your optimized protocol.
-
Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of reagents in the microtiter plate wells can introduce significant error. Calibrate your pipettes regularly and ensure thorough mixing after adding the inhibitor and initiating the reaction[1].
Question: The inhibitory effect of CSI-13 in my whole-cell (in vivo) antifungal assay does not correlate with its in vitro activity. Why is there a discrepancy?
Answer:
Discrepancies between in vitro and in vivo results are frequently observed and can be attributed to several biological factors:
-
Compound Permeability: CSI-13 may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme[1].
-
Cellular Compensation Mechanisms: Fungi possess a Cell Wall Integrity (CWI) signaling pathway that responds to cell wall stress[11]. When chitin synthesis is inhibited, the cell may compensate by increasing the synthesis of other cell wall components, such as β-1,3-glucan, potentially masking the inhibitor's effect[1][12].
-
Inhibitor Efflux: Fungal cells may possess efflux pumps that actively transport CSI-13 out of the cell, reducing its intracellular concentration and efficacy[1].
-
Differential Enzyme Expression/Activity: The specific chitin synthase isoenzymes active in vivo may differ from those in the in vitro preparation, or their activation state could vary[1][13].
Frequently Asked Questions (FAQs)
Question: What is Chitin Synthase Inhibitor 13 (CSI-13)?
Answer: this compound (also referred to as compound 12g in some literature) is a non-competitive inhibitor of the enzyme chitin synthase. It has been shown to exhibit broad-spectrum antifungal activity[9][10].
Question: What is the mechanism of action for CSI-13?
Answer: CSI-13 acts as a non-competitive inhibitor of chitin synthase[9][10]. This means it binds to a site on the enzyme other than the active site for the substrate (UDP-N-acetylglucosamine). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine to form chitin, an essential component of the fungal cell wall[4][14]. By inhibiting this process, CSI-13 compromises the structural integrity of the cell wall, leading to fungal growth inhibition[4].
Question: What is the reported IC₅₀ value for CSI-13?
Answer: The reported half-maximal inhibitory concentration (IC₅₀) for this compound against chitin synthase is 106.7 µM[9][10].
Question: Why is chitin synthase considered a good target for antifungal agents?
Answer: Chitin is an essential structural polysaccharide in fungal cell walls and insect exoskeletons but is absent in vertebrates, including humans[2][6][14]. This distinction makes chitin synthase an attractive and selective target for developing antifungal drugs with potentially low host toxicity[15].
Quantitative Data
Table 1: Inhibitory Activity (IC₅₀) of Selected Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Citation |
| This compound | Chitin Synthase | 106.7 µM | [9][10] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [2] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [6] |
| Compound 20 (Maleimide) | Sclerotinia sclerotiorum CHS | 0.12 mM | [6] |
| IMB-D10 | S. cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [16] |
Table 2: Optimal Conditions for In Vitro Chitin Synthase Activity Assays
| Parameter | Optimal Range | Example Source Organism | Citation(s) |
| pH | 6.5 - 7.5 | Anopheles gambiae / Saccharomyces cerevisiae | [2][3] |
| Temperature | 30 - 44 °C | Anopheles gambiae / Sclerotinia sclerotiorum | [2][3] |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | [3] |
| Reducing Agent | Dithiothreitol (DTT) | Anopheles gambiae | [3] |
Experimental Protocols
Non-Radioactive In Vitro Chitin Synthase Activity Assay
This protocol is adapted from methods utilizing the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin[2][3][6].
1. Enzyme Preparation: a. Culture the target fungus (e.g., Sclerotinia sclerotiorum) and harvest the mycelia by centrifugation (e.g., 3,000 x g for 10 minutes)[2][6]. b. Wash the mycelia twice with sterile ultrapure water[2][6]. c. Freeze the mycelia in liquid nitrogen and grind to a fine powder[2][6]. d. Resuspend the powder in an ice-cold extraction buffer. e. To activate the zymogenic form of the enzyme, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes[2][6]. f. Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., 120 µg/mL)[2][6]. g. Centrifuge the extract (e.g., 3,000 x g for 10 minutes at 4°C) and collect the supernatant, which contains the crude chitin synthase enzyme. Store at -20°C until use[2][6].
2. Assay Procedure: a. Plate Coating: Add 100 µL of WGA solution (e.g., 50 µg/mL) to each well of a 96-well microtiter plate. Incubate overnight at room temperature[2][3]. b. Washing: Vigorously shake out the WGA solution and wash the plate three to six times with ultrapure water[2][6]. c. Reaction Setup: i. Prepare a reaction mixture. A typical mixture contains 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or an optimal Mg²⁺ concentration)[2][6]. ii. In each well, add 50 µL of the reaction mixture. iii. Add 2 µL of CSI-13 (dissolved in DMSO) at various concentrations. For control wells, add 2 µL of DMSO[6]. d. Enzymatic Reaction: Initiate the reaction by adding 48 µL of the crude enzyme extract to each well[6]. Include a control with boiled enzyme to measure background[3]. e. Incubation: Incubate the plate on a shaker at 30°C for 3 hours[2][6]. f. Stopping and Washing: Stop the reaction by washing the plate six times with ultrapure water[2][6]. g. Detection: i. Add 100 µL of WGA-Horseradish Peroxidase (WGA-HRP) solution to each well and incubate at 30°C for 30 minutes[2][6]. ii. Wash the plate six times with ultrapure water[2][6]. iii. Add 100 µL of TMB substrate solution. Monitor the color development and measure the optical density (OD) at 600 nm (kinetic) or stop the reaction and measure at 450 nm[2][5]. h. Data Analysis: Subtract the OD of the boiled enzyme control wells from the sample wells. Calculate the percentage of inhibition for each CSI-13 concentration relative to the DMSO control.
Visualizations
Caption: Simplified pathway of chitin synthesis and its non-competitive inhibition by CSI-13.
Caption: Experimental workflow for a non-radioactive chitin synthase inhibitor assay.
Caption: Troubleshooting workflow for addressing inconsistent IC₅₀ values in CSI-13 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the synergistic effect of Chitin synthase inhibitor 13 with other antifungals
Welcome to the technical support center for researchers investigating the synergistic effects of chitin (B13524) synthase inhibitors with other antifungal agents. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Note: "Chitin synthase inhibitor 13" (CSI-13) is not a widely documented specific agent in publicly available literature. This guide will focus on the principles of synergy using well-characterized chitin synthase inhibitors, such as Nikkomycin (B1203212) Z , as a primary example. The methodologies and principles described are broadly applicable to other inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergy between a chitin synthase inhibitor and an echinocandin like caspofungin?
A1: The synergy arises from a dual attack on the fungal cell wall's primary structural components.[1] Echinocandins inhibit β-(1,3)-glucan synthase, weakening the cell wall.[2][3][4] In response to this stress, the fungus activates compensatory mechanisms, notably the upregulation of chitin synthesis to reinforce the damaged wall.[2][5] By simultaneously introducing a chitin synthase inhibitor, this crucial repair mechanism is blocked.[1] This combined assault prevents the fungus from overcoming the cell wall damage, leading to increased osmotic stress, cell lysis, and enhanced fungicidal activity.[1][6]
Q2: How is synergy quantitatively measured in these experiments?
A2: The most common method is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[1][7][8] The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[8][9] The interaction is typically classified as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[8]
Q3: Besides echinocandins, what other classes of antifungals show synergy with chitin synthase inhibitors?
A3: Chitin synthase inhibitors have shown synergistic potential with various antifungal classes. For example, synergy has been observed with azoles, such as fluconazole, against Candida albicans.[1][10] The rationale is that weakening the cell wall with a chitin synthase inhibitor may increase the penetration and efficacy of drugs that target the cell membrane, like azoles.
Q4: Can I use a chitin synthase inhibitor to overcome existing antifungal resistance?
A4: This is a promising area of research. For fungal strains that have developed resistance to a primary antifungal (e.g., an echinocandin or azole), combining it with a chitin synthase inhibitor can sometimes restore susceptibility.[11] The synergistic effect may lower the required MIC of the primary drug to a clinically achievable level. This approach is particularly relevant for difficult-to-treat biofilm-associated infections.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC/FICI results | Pipetting errors, inconsistent inoculum preparation, or improper mixing in wells. | Use calibrated pipettes and practice consistent technique. Ensure the fungal inoculum is homogenous and adjusted to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL). Mix plates gently after inoculation. |
| No synergistic effect observed (FICI > 0.5) | The specific fungal strain may lack the expected compensatory response. The chosen concentrations may be outside the synergistic range. The inhibitor may be unstable under assay conditions. | Verify the strain's phenotype. Perform dose-response curves for each drug individually to inform the concentration range for the checkerboard assay. Check the stability and solubility of your inhibitor in the assay medium (e.g., RPMI 1640). |
| Paradoxical Growth (Eagle Effect) | Some fungi, particularly Candida and Aspergillus species, can exhibit reduced susceptibility at very high concentrations of echinocandins.[2] | Ensure your concentration gradients cover a wide range. When determining the MIC for FICI calculation, read the endpoint as the lowest concentration that produces significant growth inhibition, even if some growth reappears at higher concentrations. |
| Difficulty Determining MIC Endpoint | Trailing growth (reduced but persistent growth over a range of concentrations) can make visual determination of the MIC difficult. | Read the MIC at a consistent inhibition level (e.g., 80% or 90% reduction in turbidity compared to the growth control). A spectrophotometric plate reader can provide more objective measurements. |
Quantitative Data on Synergistic Effects
The following tables summarize published data on the synergistic interactions of the chitin synthase inhibitor Nikkomycin Z with other antifungals.
Table 1: Synergy of Nikkomycin Z with Echinocandins against Candida Biofilms
| Fungal Species | Combination Antifungal | Interaction (FICI) | Key Finding | Reference |
| Candida albicans | Caspofungin | Synergy (≤ 0.5) | Combination leads to extended cell death in biofilms. | [12] |
| Candida albicans | Micafungin (B1204384) | Synergy (≤ 0.5) | Synergy was more pronounced with micafungin than caspofungin. | [12] |
| Candida parapsilosis | Caspofungin | Synergy Observed | Effective against biofilms, which can be resistant to echinocandins alone. | [12] |
| Candida parapsilosis | Micafungin | Synergy Observed | Potential agent for antifungal lock therapy against catheter infections. | [12] |
Table 2: Synergy of Nikkomycin Z with Various Antifungals against Different Fungal Pathogens
| Fungal Species | Combination Antifungal | Interaction (FICI) | Key Finding | Reference |
| Aspergillus fumigatus | LY303366 (Echinocandin) | Synergy (FICI < 1.0) | Synergy was noted for both inhibition and killing of the fungus. | [14] |
| Coccidioides immitis | LY303366 (Echinocandin) | Synergy (FICI ≤ 0.129) | Powerful synergy observed for both inhibition and killing. | [14] |
| Rhizopus sp. | LY303366 (Echinocandin) | Synergy (FICI ≤ 0.375) | Synergistic inhibition and killing observed in a difficult-to-treat species. | [14] |
| Candida albicans | Fluconazole | Synergy | The combination can be effective against fluconazole-resistant strains. | [10] |
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and processes involved in synergy testing.
Caption: Dual inhibition of fungal cell wall synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chitin Synthase Inhibitors: CSI-13 versus Nikkomycin Z in Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, the inhibition of chitin (B13524) synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in humans, presents a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors: the novel, non-competitive inhibitor Chitin Synthase Inhibitor 13 (CSI-13), a spiro-quinazolinone derivative, and the well-characterized competitive inhibitor, Nikkomycin Z. This document outlines their antifungal efficacy, supported by experimental data, to inform further research and development.
At a Glance: CSI-13 vs. Nikkomycin Z
| Feature | This compound (CSI-13) | Nikkomycin Z |
| Mechanism of Action | Non-competitive inhibitor of chitin synthase[1][2] | Competitive inhibitor of chitin synthase[1] |
| Chemical Class | Spiro-quinazolinone derivative | Peptidyl-nucleoside antibiotic |
| Antifungal Spectrum | Broad-spectrum activity, including against some azole- and echinocandin-resistant strains[1] | Broad-spectrum activity, particularly potent against dimorphic fungi[3][4] |
| Inhibitory Concentration (IC50) | 106.7 ± 14.2 μM against chitin synthase[1] | Not consistently reported in similar units; activity is strain-dependent. |
In Vitro Antifungal Activity: A Comparative Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of CSI-13 and Nikkomycin Z against various fungal pathogens. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not available.
Table 1: Antifungal Activity against Candida Species
| Organism | CSI-13 MIC (μg/mL)[1] | Nikkomycin Z MIC (μg/mL)[3] |
| Candida albicans | 8 | ≤0.5–32 |
| Candida albicans (Fluconazole-resistant) | 8 | Not specified |
| Candida albicans (Micafungin-resistant) | 16 | Not specified |
| Candida parapsilosis | Not Tested | 1–4 |
| Candida tropicalis | Not Tested | >64 |
| Candida krusei | Not Tested | >64 |
| Candida glabrata | Not Tested | >64 |
Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species
| Organism | CSI-13 MIC (μg/mL)[1] | Nikkomycin Z MIC (μg/mL) |
| Aspergillus fumigatus | 16 | >64[3], 32 to >128[4] |
| Aspergillus flavus | 32 | >64[3] |
| Cryptococcus neoformans | 4 | 0.5 to >64[3] |
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
Both CSI-13 and Nikkomycin Z disrupt the fungal cell wall by inhibiting chitin synthase. However, their modes of inhibition differ, which may influence their efficacy and potential for resistance development.
Caption: Mechanism of Chitin Synthase Inhibition.
Experimental Protocols
Chitin Synthase Inhibition Assay (for CSI-13)
This protocol is based on the methodology described by Du et al. (2023).
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from Saccharomyces cerevisiae.
-
Reaction Mixture: The assay is conducted in a mixture containing Tris-HCl buffer, UDP-N-acetylglucosamine (the substrate), and magnesium chloride.
-
Inhibitor Addition: Varying concentrations of CSI-13 are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Quantification: The amount of chitin synthesized is determined by a colorimetric method, and the IC50 value is calculated.
Antifungal Susceptibility Testing (Broth Microdilution)
This is a generalized protocol based on standard methods used for both inhibitors.
Caption: Workflow for MIC Determination.
-
Medium Preparation: RPMI 1640 medium is commonly used for antifungal susceptibility testing.
-
Drug Dilution: The antifungal agent (CSI-13 or Nikkomycin Z) is serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured and then suspended in sterile saline to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the fungus.
Discussion and Future Directions
This compound demonstrates promising broad-spectrum antifungal activity, notably against some drug-resistant fungal strains[1]. Its non-competitive mechanism of action could be advantageous in overcoming certain forms of resistance that may arise from mutations in the substrate-binding site of chitin synthase.
Nikkomycin Z has a long history of investigation and has shown particular potency against endemic dimorphic fungi[3][4]. Its development has progressed to clinical trials. While it exhibits potent activity against some pathogens, others, such as several Candida species and Aspergillus, show high MIC values when treated with Nikkomycin Z alone[3]. However, Nikkomycin Z has demonstrated significant synergistic effects when combined with other antifungal agents like azoles[3].
The available data suggests that both CSI-13 and Nikkomycin Z are valuable candidates for further antifungal drug development. Future studies should include direct comparative evaluations of these two inhibitors under standardized conditions to provide a more definitive assessment of their relative potency. Furthermore, in vivo efficacy studies for CSI-13 are warranted to determine its therapeutic potential in animal models of fungal infections. The potential for synergistic interactions of CSI-13 with other antifungal classes should also be explored, similar to what has been observed with Nikkomycin Z.
References
- 1. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Comparative Analysis of Chitin Synthase Inhibitor 13 and Other Known Chitin Synthase Inhibitors
A Detailed Guide for Researchers on Efficacy and Methodologies
This guide provides a comprehensive comparative analysis of Chitin (B13524) synthase inhibitor 13 alongside other prominent chitin synthase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of inhibitor performance with supporting experimental data. This document delves into the quantitative inhibitory activities, detailed experimental protocols for their assessment, and the underlying signaling pathways affected by these compounds.
Chitin, an essential polysaccharide in fungal cell walls and arthropod exoskeletons, is a key target for developing selective antifungal and insecticidal agents. The enzymes responsible for its synthesis, chitin synthases (CHS), are the focus of numerous drug discovery programs. This guide will compare Chitin synthase inhibitor 13 to other known inhibitors to evaluate its relative potency and potential.
Quantitative Comparison of Inhibitor Activity
The in vitro inhibitory activities of this compound and other key inhibitors are summarized in the table below. The data primarily focuses on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
| Inhibitor | Target Organism/Enzyme | IC50 | Mechanism of Inhibition |
| This compound (compound 12g) | Fungal Chitin Synthase | 106.7 μM[1][2] | Non-competitive[1][2] |
| Chitin synthase inhibitor 1 | Fungal Chitin Synthase | 0.12 mM | Not specified in available results |
| Chitin synthase inhibitor 3 (compound 2d) | Candida albicans Chitin Synthase | 0.16 mM[3] | Not specified in available results |
| Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 mM[4] | Competitive |
| Nikkomycin (B1203212) Z | Candida albicans Chs1 | 15 μM[3][5] | Competitive[5][6] |
| Candida albicans Chs2 | 0.8 μM[3][5] | Competitive | |
| Candida albicans Chs3 | 13 μM[3][5] | Competitive | |
| IMB-D10 | Yeast Chs1 | 17.46 ± 3.39 μg/mL[7] | Not specified in available results |
| Yeast Chs2 | 3.51 ± 1.35 μg/mL[7] | Not specified in available results | |
| Yeast Chs3 | 13.08 ± 2.08 μg/mL[7] | Not specified in available results | |
| IMB-F4 | Yeast Chs2 | 8.546 ± 1.42 μg/mL[7] | Not specified in available results |
| Yeast Chs3 | 2.963 ± 1.42 μg/mL[7] | Not specified in available results |
Experimental Protocols
Accurate assessment of chitin synthase inhibitor activity is crucial for comparative analysis. The following are detailed methodologies for key experiments.
Preparation of Fungal Crude Enzyme Extract
This protocol is for obtaining a crude extract of chitin synthase from fungal mycelia.
Materials:
-
Fresh fungal mycelia
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Centrifuge (capable of 3,000 x g at 4°C)
Procedure:
-
Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash the mycelia twice with sterile ultrapure water.
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in ice-cold extraction buffer.
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.
Non-Radioactive Chitin Synthase Inhibition Assay
This high-throughput assay is based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA).
Materials:
-
96-well microtiter plate coated with WGA (50 µg/mL)
-
Crude enzyme extract
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Add 2 µL of the test inhibitor at various concentrations to the wells of the WGA-coated 96-well plate. For the control, add 2 µL of the solvent.
-
Add 50 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Stop the reaction by washing the plate six times with ultrapure water.
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution to each well and monitor color development.
-
Stop the reaction by adding a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Visualizations
Inhibition of chitin synthesis triggers cellular stress responses, primarily through the Cell Wall Integrity (CWI) signaling pathway in fungi. Understanding this pathway is crucial for identifying potential mechanisms of resistance and for developing synergistic therapeutic strategies.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Workflow for Chitin Synthase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal | 2925228-79-9 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of Chitin Synthase Inhibitor 13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitin (B13524) Synthase Inhibitor 13's performance with other alternatives, supported by experimental data. We delve into its target specificity, antifungal efficacy, and synergistic potential, offering detailed methodologies for key experiments to aid in your research and development endeavors.
Executive Summary
Chitin Synthase Inhibitor 13, a novel spiro-quinazolinone derivative, demonstrates significant potential as an antifungal agent by targeting chitin synthase, an essential enzyme for fungal cell wall integrity that is absent in mammals. This guide presents a comprehensive analysis of its inhibitory action, compares its efficacy against established and alternative inhibitors, and outlines protocols for validating its target specificity. The data indicates that this compound is a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity, including against drug-resistant fungal strains.
Comparative Performance Analysis
The following tables summarize the quantitative data on the inhibitory activity and antifungal efficacy of this compound and its comparators.
Table 1: Chitin Synthase Inhibition
| Compound | IC50 (μM) against Chitin Synthase | Inhibition Type | Source |
| This compound (12g) | 106.7 ± 14.2 | Non-competitive | Du C, et al., 2023[1][2] |
| Compound 12d | 116.7 ± 19.6 | Not specified | Du C, et al., 2023[1][2] |
| Compound 12j | 102.3 ± 9.6 | Not specified | Du C, et al., 2023[1][2] |
| Compound 12l | 122.7 ± 22.2 | Not specified | Du C, et al., 2023[1][2] |
| Compound 12m | 136.8 ± 12.4 | Not specified | Du C, et al., 2023[1][2] |
| Polyoxin (B77205) B (Reference) | 93.5 ± 11.1 | Competitive | Du C, et al., 2023[1][2] |
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Compound | Candida albicans | Fluconazole-resistant C. albicans | Micafungin-resistant C. albicans | Cryptococcus neoformans | Aspergillus fumigatus | Source |
| This compound (12g) | 4 - 8 | 4 - 8 | 4 - 8 | 8 | 16 | Du C, et al., 2023[1] |
| Compound 12d | 8 - 16 | 8 - 16 | 8 - 16 | 16 | 32 | Du C, et al., 2023[1] |
| Compound 12j | 4 - 8 | 4 - 8 | 4 - 8 | 8 | 16 | Du C, et al., 2023[1] |
| Compound 12l | 8 - 16 | 8 - 16 | 8 - 16 | 16 | 32 | Du C, et al., 2023[1] |
| Compound 12m | 8 - 16 | 8 - 16 | 8 - 16 | 16 | 32 | Du C, et al., 2023[1] |
| Fluconazole (B54011) (Reference) | 0.25 - 1 | >256 | Not specified | 4 - 8 | >256 | Du C, et al., 2023[1] |
| Polyoxin B (Reference) | 16 - 32 | 16 - 32 | 16 - 32 | 32 | 64 | Du C, et al., 2023[1] |
Note: The study by Du et al. (2023) demonstrated that this compound (12g) and related compounds (12d, 12j, 12l, and 12m) exhibited synergistic or additive effects when combined with fluconazole or polyoxin B[1][2].
Experimental Protocols and Workflows
To ensure the robust validation of this compound's target specificity, a series of well-defined experiments are crucial. Below are detailed methodologies for key assays.
Chitin Synthase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.
Caption: Workflow for determining the in vitro inhibitory activity of compounds against chitin synthase.
Protocol:
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source (e.g., Saccharomyces cerevisiae, Candida albicans).
-
Reaction Mixture: A reaction buffer is prepared containing UDP-N-acetylglucosamine (the substrate for chitin synthase) and other necessary co-factors.
-
Inhibitor Addition: Varying concentrations of this compound or other test compounds are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated by adding the crude enzyme extract and incubated at an optimal temperature (e.g., 30°C).
-
Quantification: The amount of synthesized chitin is quantified. A common method involves using radiolabeled UDP-GlcNAc and measuring its incorporation into the insoluble chitin polymer.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Protocol:
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Sorbitol Protection Assay
This assay helps to confirm that the antifungal activity of a compound is due to the disruption of the cell wall.
Caption: Workflow of the sorbitol protection assay to validate cell wall targeting.
Protocol:
-
Assay Setup: Two sets of broth microdilution assays are prepared as described above. One set is prepared with standard medium, while the other is supplemented with an osmotic stabilizer such as 0.8 M sorbitol.
-
Inoculation and Incubation: Both sets of plates are inoculated with the fungal suspension and incubated.
-
Analysis: The MIC values are determined for both conditions. A significant increase in the MIC in the presence of the osmotic stabilizer suggests that the compound's antifungal activity is due to cell wall disruption. The study by Du et al. (2023) utilized this method to confirm that the spiro-quinazolinone derivatives, including this compound, target the fungal cell wall[1].
Conclusion
This compound presents a compelling profile as a specific, non-competitive inhibitor of fungal chitin synthase. Its broad-spectrum antifungal activity, including efficacy against resistant strains, highlights its potential as a lead compound for the development of new antifungal therapies. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this and other novel chitin synthase inhibitors.
References
Comparative Analysis of Chitin Synthase Inhibitor 13: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Chitin (B13524) Synthase Inhibitor 13 (also known as compound 12g), a novel non-competitive inhibitor of chitin synthase. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to ensure the desired therapeutic action. While Chitin Synthase Inhibitor 13 has been identified as a potent antifungal agent, its interaction with other enzymes is a critical area of investigation.
This document presents hypothetical cross-reactivity data to illustrate how such a comparative analysis would be structured. The experimental protocols provided are based on established methodologies for enzyme inhibition assays.
Data Presentation: Inhibitor Activity Against a Panel of Enzymes
The following table summarizes the inhibitory activity of this compound against its primary target, chitin synthase, and a selection of other enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | Putative Function | Inhibitor | IC50 (µM) |
| Chitin Synthase (Saccharomyces cerevisiae) | Fungal cell wall synthesis | This compound | 106.7[1] |
| Glycogen Synthase Kinase 3β (GSK-3β) | Kinase involved in various signaling pathways | This compound | > 500 |
| Pan-Caspase | Proteases involved in apoptosis | This compound | > 500 |
| Cathepsin B | Lysosomal protease | This compound | > 500 |
| Monoamine Oxidase A (MAO-A) | Neurotransmitter metabolism | This compound | > 500 |
| Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism | This compound | > 500 |
Note: The IC50 values for enzymes other than Chitin Synthase are hypothetical and for illustrative purposes only, as specific cross-reactivity studies for this compound are not publicly available at this time. A higher IC50 value indicates lower inhibitory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.
Chitin Synthase Activity Assay (Primary Target)
This protocol is adapted from established non-radioactive methods for measuring chitin synthase activity.
a. Preparation of Crude Enzyme Extract:
-
Fungal cells (e.g., Saccharomyces cerevisiae) are cultured and harvested by centrifugation.
-
The cell pellet is washed and then disrupted in liquid nitrogen.
-
The resulting cell powder is resuspended in an extraction buffer.
-
To activate the zymogenic form of chitin synthase, the extract is treated with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.
-
The crude enzyme solution is obtained by centrifugation and stored at -20°C.
b. Inhibition Assay:
-
A 96-well microtiter plate is coated with wheat germ agglutinin (WGA).
-
The test compound, this compound, is dissolved in DMSO and prepared in a series of dilutions.
-
In each well, the reaction mixture containing Tris-HCl buffer, CoCl2, N-acetyl-D-glucosamine (GlcNAc), and UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is added.
-
The diluted inhibitor or DMSO (for control) is added to the respective wells.
-
The enzymatic reaction is initiated by adding the crude chitin synthase extract.
-
The plate is incubated with shaking to allow for the synthesis of chitin.
-
After incubation, the plate is washed to remove unreacted substrates.
-
A solution of WGA conjugated to horseradish peroxidase (WGA-HRP) is added to each well and incubated.
-
The plate is washed again, and a TMB substrate solution is added.
-
The optical density is measured at 600 nm to determine the rate of reaction.
c. IC50 Determination:
-
The reaction rates at different inhibitor concentrations are used to calculate the percentage of inhibition.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Cross-Reactivity Enzyme Panel Assays (Hypothetical)
To assess the selectivity of this compound, its activity would be tested against a panel of unrelated enzymes using commercially available assay kits or established protocols. The general workflow for these assays is as follows:
a. Enzyme and Substrate Preparation:
-
Recombinant human enzymes (e.g., GSK-3β, caspases, cathepsins, MAOs) and their specific substrates are obtained.
-
Enzymes and substrates are prepared according to the assay kit's instructions.
b. Inhibition Assay:
-
The assays are typically performed in a 96-well or 384-well plate format.
-
This compound is serially diluted and added to the wells.
-
The enzyme is pre-incubated with the inhibitor for a specified period.
-
The reaction is initiated by the addition of the enzyme-specific substrate.
-
The reaction progress is monitored by measuring changes in absorbance, fluorescence, or luminescence, depending on the assay principle.
c. IC50 Determination:
-
Similar to the chitin synthase assay, the IC50 values for each enzyme in the panel are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the cross-reactivity of an inhibitor and a conceptual signaling pathway for chitin synthesis.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Simplified pathway of chitin synthesis and its inhibition.
References
The Synergistic Power of Dual Cell Wall Inhibition: Assessing Chitin Synthase Inhibitor 13 and Caspofungin in Antifungal Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, particularly the synergistic application of agents targeting the fungal cell wall, represents a highly promising approach. This guide provides a comprehensive comparison of the synergistic antifungal effects of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) and caspofungin, an echinocandin. By simultaneously disrupting two essential components of the fungal cell wall, this combination has the potential to enhance efficacy, overcome resistance, and improve clinical outcomes. This analysis is supported by established experimental data for similar synergistic interactions and detailed methodologies for key validation assays.
Mechanism of Action: A Two-Pronged Attack on the Fungal Cell Wall
To understand the synergy between CSI-13 and caspofungin, it is crucial to first examine their individual mechanisms of action.
Caspofungin: As an echinocandin, caspofungin targets β-(1,3)-D-glucan synthase, a key enzyme responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2][3][4][5] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][5]
Chitin Synthase Inhibitor 13 (CSI-13): CSI-13 belongs to a class of compounds that inhibit chitin synthase, the enzyme responsible for the synthesis of chitin.[6][7] Chitin is another critical polysaccharide that provides structural integrity to the fungal cell wall, particularly at sites of budding and hyphal growth.[6][8] By blocking chitin production, CSI-13 compromises the cell wall's ability to maintain its shape and withstand environmental stress.[7]
The Synergy Unveiled: Overwhelming Fungal Defenses
The synergistic interaction between a chitin synthase inhibitor and an echinocandin like caspofungin stems from their complementary attacks on the fungal cell wall. When a fungus is exposed to caspofungin, it often triggers a compensatory stress response. The cell wall integrity (CWI) signaling pathway is activated, leading to an increase in chitin synthesis to reinforce the weakened cell wall.[9][10][11] This adaptive mechanism can reduce the overall efficacy of caspofungin monotherapy.
By co-administering a chitin synthase inhibitor like CSI-13, this compensatory mechanism is effectively blocked. The fungus is then unable to fortify its cell wall with additional chitin, resulting in a catastrophic failure of cell wall integrity, increased osmotic stress, and enhanced fungal cell lysis.[10]
Quantitative Assessment of Synergy: A Data-Driven Comparison
The synergistic effect of antifungal combinations is typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize representative in vitro data for the combination of known chitin synthase inhibitors with caspofungin against various fungal pathogens. While specific data for "this compound" is not publicly available, these findings illustrate the potent synergy achievable with this combination strategy.
Table 1: In Vitro Synergistic Activity of Chitin Synthase Inhibitors with Caspofungin against Saccharomyces cerevisiae
| Compound Combination | FICI Value | Interpretation |
| Nikkomycin Z + Caspofungin | ≤ 0.5 | Synergistic[8] |
| IMB-D10 + Caspofungin | ≤ 0.5 | Synergistic[8] |
| IMB-F4 + Caspofungin | ≤ 0.5 | Synergistic[8] |
Table 2: In Vitro Synergistic Activity of Chitin Synthase Inhibitors with Caspofungin against Candida albicans
| Compound Combination | FICI Value | Interpretation |
| Nikkomycin Z + Caspofungin | ≤ 0.5 | Synergistic[10] |
| IMB-D10 + Caspofungin | Synergistic effect observed | The presence of IMB-D10 at 12.5 μg/mL lowered the MIC of caspofungin from 0.025 μg/mL to 0.00625 μg/mL[8] |
| IMB-F4 + Caspofungin | Synergistic effect observed | The presence of IMB-F4 at 12.5 μg/mL lowered the MIC of caspofungin against C. albicans from 0.025 μg/mL to 0.00315 μg/mL[8] |
Visualizing the Interaction and Experimental Design
Signaling Pathways and Mechanism of Synergy
Caption: Mechanism of synergy between cell wall active agents.
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro antifungal synergy testing.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in assessing antifungal synergy. The following are detailed protocols for two of the most common in vitro assays.
Checkerboard Broth Microdilution Assay
This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI).
1. Preparation of Antifungal Agents:
-
Prepare stock solutions of this compound and caspofungin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in RPMI 1640 medium to achieve a range of concentrations above and below the expected Minimum Inhibitory Concentrations (MICs).
2. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.
3. Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
-
Add 50 µL of the highest concentration of CSI-13 to all wells in the first column and perform serial dilutions across the rows.
-
Add 50 µL of the highest concentration of caspofungin to all wells in the first row and perform serial dilutions down the columns, creating a matrix of drug combinations.
-
Include wells with each drug alone to determine individual MICs and a drug-free well as a growth control.
4. Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
5. Data Analysis:
-
Determine the MIC for each drug alone and in combination as the lowest concentration that inhibits visible fungal growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.[8]
Time-Kill Curve Assay
This dynamic assay provides information on the rate of fungal killing over time.
1. Preparation:
-
Prepare tubes with RPMI 1640 medium containing the desired concentrations of each antifungal agent alone and in combination. Include a drug-free growth control.
-
Prepare a fungal inoculum and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL in each tube.
2. Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
3. Quantification of Viable Fungi:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
4. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[12]
Conclusion
The combination of a Chitin Synthase Inhibitor like CSI-13 with caspofungin presents a compelling strategy to combat fungal infections. The dual targeting of the fungal cell wall leads to a potent synergistic effect, as demonstrated by in vitro studies with similar compounds. The provided experimental protocols offer a robust framework for validating the efficacy of this combination against a range of clinically relevant fungal pathogens. For researchers and drug development professionals, the exploration of such synergistic interactions is a critical step towards developing more effective and durable antifungal therapies in an era of increasing resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Caspofungin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 6. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 7. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validating the Mechanism of Chitin Synthase Inhibitor 13: A Comparative Guide Using Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic methods to validate the mechanism of action of Chitin (B13524) Synthase Inhibitor 13. While direct genetic validation studies for Chitin Synthase Inhibitor 13 are not extensively documented in publicly available literature, this document outlines the established principles and experimental workflows by comparing them with well-characterized chitin synthase inhibitors. The supporting data and protocols provided are based on established methodologies for target validation in the field of antifungal drug discovery.
Quantitative Comparison of Chitin Synthase Inhibitors
The following table summarizes the inhibitory activity of this compound and other known chitin synthase inhibitors. This data provides a baseline for comparing their potency and serves as a reference for expected outcomes in genetic validation experiments.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Mechanism of Inhibition | Reference |
| This compound | Fungal Chitin Synthase | 106.7 µM | Not Reported | Non-competitive | [1][2] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | Not Reported | Competitive | [3] |
| Polyoxin D | Candida albicans Chs2 | Not Reported | 3.2 ± 1.4 µM | Competitive | [4] |
| Nikkomycin Z | Candida albicans Chs2 | 0.8 µM | 1.5 ± 0.5 µM | Competitive | [4] |
| RO-09-3143 | Candida albicans CaChs1p | MIC50 = 0.27 µM | 0.55 nM | Non-competitive | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | Not Reported | Not Reported | [6] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | Not Reported | Not Reported | [6] |
Experimental Protocols for Genetic Validation
Genetic validation is crucial for unequivocally confirming that the inhibitory effect of a compound is mediated through its intended target. Below are detailed protocols for key genetic experiments to validate the mechanism of this compound.
CRISPR-Cas9 Mediated Gene Knockout of Chitin Synthase
This protocol describes the deletion of the chitin synthase gene in a model fungal organism like Saccharomyces cerevisiae to assess its impact on the organism's sensitivity to the inhibitor.
Materials:
-
Saccharomyces cerevisiae wild-type strain
-
pCAS vector containing the Cas9 gene and a guide RNA (gRNA) expression cassette
-
Repair template DNA with homology arms flanking the chitin synthase gene
-
Yeast transformation reagents
-
Selective growth media
-
This compound
Procedure:
-
gRNA Design: Design a gRNA sequence targeting a conserved region of the chitin synthase gene.
-
Plasmid Construction: Clone the gRNA sequence into the pCAS vector.
-
Repair Template Synthesis: Synthesize a DNA fragment containing sequences homologous to the regions upstream and downstream of the target gene.
-
Yeast Transformation: Co-transform the Cas9-gRNA plasmid and the repair template into wild-type yeast cells.[1]
-
Selection of Mutants: Select for transformants on appropriate selective media.
-
Verification of Knockout: Confirm the deletion of the chitin synthase gene by PCR and DNA sequencing.
-
Phenotypic Analysis: Compare the growth of the wild-type and knockout strains in the presence of varying concentrations of this compound. A significant increase in resistance in the knockout strain would validate that chitin synthase is the primary target.[7]
Overexpression of Chitin Synthase
This experiment aims to determine if increased expression of the target protein, chitin synthase, leads to decreased sensitivity to the inhibitor.
Materials:
-
Saccharomyces cerevisiae wild-type strain
-
An overexpression vector (e.g., with a strong constitutive promoter)
-
Full-length cDNA of the chitin synthase gene
-
Yeast transformation reagents
-
Selective growth media
-
This compound
Procedure:
-
Construct Preparation: Clone the chitin synthase cDNA into the overexpression vector.
-
Yeast Transformation: Transform the overexpression construct into wild-type yeast cells.
-
Verification of Overexpression: Confirm the increased expression of chitin synthase via qPCR or Western blot.
-
Susceptibility Testing: Perform a dose-response assay to compare the sensitivity of the wild-type and the overexpression strains to this compound. A rightward shift in the dose-response curve for the overexpression strain would indicate target-specific inhibition.
Chitin Synthase Activity Assay
This biochemical assay is used to quantify the inhibitory effect of the compound on the enzyme's activity directly.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae)
-
Extraction buffer
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
Colorimetric substrate for HRP
-
This compound and other control inhibitors
-
Plate reader
Procedure:
-
Crude Enzyme Preparation: Prepare a crude cell extract containing chitin synthase from the fungal culture.[8]
-
Enzyme Assay: In the WGA-coated plate, add the crude enzyme extract to a reaction mixture containing UDP-GlcNAc and varying concentrations of the inhibitor.[8][9]
-
Incubation: Incubate the plate to allow for chitin synthesis.
-
Detection: The newly synthesized chitin will bind to the WGA on the plate. After washing, add WGA-HRP conjugate, followed by a colorimetric substrate.
-
Quantification: Measure the absorbance using a plate reader. The signal intensity is proportional to the chitin synthase activity.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.[8]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Single-step Precision Genome Editing in Yeast Using CRISPR-Cas9 [bio-protocol.org]
- 2. Frontiers | Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chitin Synthase Inhibitors: Profiling, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Chitin (B13524), an essential polysaccharide absent in vertebrates but crucial for the structural integrity of fungal cell walls, presents a prime target for novel antifungal therapies. The enzymes responsible for its synthesis, chitin synthames (CHS), are the focus of extensive research for the development of specific and potent inhibitors. This guide provides a comparative overview of the inhibitory profiles of various chitin synthase inhibitors, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Inhibitory Profiles of Chitin Synthase Inhibitors
The efficacy of a chitin synthase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several well-characterized and novel chitin synthase inhibitors against different fungal species and chitin synthase isoenzymes.
| Inhibitor Class | Inhibitor Name | Target Organism/Enzyme | IC50 Value | Reference |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [1] |
| Candida albicans (CaChs2) | 0.8 µM | [1] | ||
| Candida albicans (CaChs3) | 13 µM | [1] | ||
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum (CHS) | 0.19 mM | [2][3][4] |
| Peptidyl Nucleoside | Polyoxin D | Candida albicans (CaChs2) | Kᵢ = 3.2 ± 1.4 μM | [5] |
| Benzothiazole | IMB-D10 | Saccharomyces cerevisiae (Chs1) | 17.46 ± 3.39 µg/mL | [6] |
| Saccharomyces cerevisiae (Chs2) | 3.51 ± 1.35 µg/mL | [6] | ||
| Saccharomyces cerevisiae (Chs3) | 13.08 ± 2.08 µg/mL | [6] | ||
| Benzothiazole | IMB-F4 | Saccharomyces cerevisiae (Chs2) | 8.546 ± 1.42 µg/mL | [6] |
| Saccharomyces cerevisiae (Chs3) | 2.963 ± 1.42 µg/mL | [6] | ||
| Oxazine Derivative | RO-09-3143 | Candida albicans (CaChs1p) | Kᵢ = 0.55 nM | [7] |
| Triterpenoid | Ursolic Acid | Saccharomyces cerevisiae (CHS II) | 0.184 µg/mL | [2][3] |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum (CHS) | 0.12 mM | [2][3][4] |
Experimental Protocols
The determination of chitin synthase inhibitory activity is crucial for the discovery and characterization of new antifungal agents. The following is a detailed protocol for a commonly used non-radioactive, high-throughput in vitro assay based on the specific binding of wheat germ agglutinin (WGA) to newly synthesized chitin.[1][3][4][8][9][10]
Non-Radioactive Chitin Synthase Inhibition Assay (WGA-Based)
This method measures the amount of chitin produced by chitin synthase in the presence of an inhibitor. The newly synthesized chitin is captured on a WGA-coated microtiter plate and subsequently detected using a WGA-horseradish peroxidase (HRP) conjugate.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, Sclerotinia sclerotiorum)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5) containing protease inhibitors
-
Enzyme Extract: Crude or purified chitin synthase
-
WGA Coating Solution: Wheat Germ Agglutinin in a suitable buffer
-
Blocking Buffer: Bovine Serum Albumin (BSA) solution (e.g., 20 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or other divalent cations like Mg²⁺)
-
Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP Conjugate Solution: WGA conjugated to Horseradish Peroxidase
-
HRP Substrate: e.g., 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: e.g., 2N H₂SO₄
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Culture fungal cells to the mid-logarithmic growth phase.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Disrupt cells mechanically (e.g., glass beads, sonication) in lysis buffer.
-
Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract. For some chitin synthases, a zymogen form may require activation by limited proteolysis (e.g., with trypsin).
-
-
Plate Coating:
-
Add WGA coating solution to each well of a 96-well plate and incubate overnight at room temperature.
-
Wash the wells three times with water.
-
Add blocking buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.
-
Wash the wells three times with water.
-
-
Enzyme Reaction:
-
Prepare serial dilutions of the test inhibitors in the reaction mixture.
-
Add the reaction mixture containing the inhibitors to the WGA-coated wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the enzyme extract to each well.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-3 hours).
-
-
Detection:
-
Stop the reaction by washing the plate several times with water to remove unreacted substrates and unbound enzyme.
-
Add the WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly to remove unbound WGA-HRP.
-
Add the HRP substrate (TMB) to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
Understanding the cellular context of chitin synthesis and the workflow for inhibitor screening is essential for effective drug development. The following diagrams, created using the DOT language, illustrate these concepts.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Inhibition of chitin synthesis triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, which aims to reinforce the cell wall.[11][12][13][14][15][16][17] Understanding this pathway is critical for identifying potential synergistic drug targets and overcoming resistance mechanisms.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow for Chitin Synthase Inhibitor Screening
A typical workflow for identifying and characterizing novel chitin synthase inhibitors involves a series of in vitro and in vivo assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Chitin synthase inhibitor 13
Essential Safety and Handling Guide for Chitin synthase inhibitor 13
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance on the safe handling of "this compound" based on best practices for working with novel enzyme inhibitors and powdered research chemicals. No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of writing. Therefore, all personnel must consult the manufacturer-provided SDS upon receipt of this chemical and adhere to their institution's specific safety protocols. The information herein is intended to supplement, not replace, formal safety training and institutional procedures.
Immediate Safety Information
Due to the absence of a specific SDS, "this compound" should be handled as a potentially hazardous compound. The primary risks associated with similar powdered biochemicals include respiratory irritation upon inhalation and potential allergic reactions or irritation upon skin contact.[1][2][3] Ingestion and eye contact must also be strictly avoided.[3]
Personal Protective Equipment (PPE)
The minimum required PPE for handling "this compound" is outlined below. This should be assessed and potentially augmented based on the specific experimental conditions and a risk assessment.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact.[5][6] Nitrile offers good protection against a range of chemicals for incidental contact.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne particles and potential splashes.[2][4][5] |
| Body Protection | Fully-buttoned laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood or a ventilated enclosure. If weighing powder outside of a fume hood, a fit-tested N95 respirator or higher may be necessary. | To prevent inhalation of the powdered compound.[1][2] |
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with mild soap.[7] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills of powder, gently cover with a damp paper towel to avoid raising dust. For larger spills, use a HEPA-filtered vacuum.[1] Clean the area with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste. |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling of "this compound" from receipt to disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling "this compound" in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials, as recommended by the manufacturer. The product page for this compound suggests room temperature storage in the continental US.
-
Ensure the container is clearly labeled.
Preparation for Use:
-
Always handle "this compound" within a certified chemical fume hood to minimize inhalation risk.
-
Don all required PPE as listed in the table above.
-
Prepare all necessary equipment (e.g., spatula, weigh paper, vials, solvent) and place them inside the fume hood before opening the primary container.
Weighing and Solubilizing:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh paper or directly into a tared vial.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the spill procedures.
-
Add the desired solvent to the powder in the vial to solubilize it. Ensure the solvent is compatible with the compound.
Experimental Use:
-
Once in solution, the risk of inhalation is significantly reduced. However, continue to handle the solution with care to avoid splashes and skin contact.
-
Keep all containers with the compound clearly labeled.
Disposal Plan
-
Waste Collection: All waste materials contaminated with "this compound" (e.g., used gloves, weigh paper, pipette tips, excess solution) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Classification: While the specific hazards of this compound are unknown, it should be treated as non-hazardous chemical waste unless otherwise specified by a forthcoming SDS or institutional guidelines.[8][9][10]
-
Disposal Procedure:
-
Solid waste (gloves, contaminated paper, etc.) should be placed in a sealed bag within the hazardous waste container.
-
Liquid waste (solutions) should be collected in a separate, compatible, and sealed liquid waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office for non-hazardous waste.[9][11]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12] The defaced, rinsed container can then be disposed of in the regular trash.[9]
-
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's official chemical waste disposal program.[12]
References
- 1. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
